Technical Documentation Center

n-Methylcarboxy-2-chloroacetamidrazone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n-Methylcarboxy-2-chloroacetamidrazone

Core Science & Biosynthesis

Foundational

exact molecular weight and mass spectrometry data for n-Methylcarboxy-2-chloroacetamidrazone

Initiating the Analysis I've started by dissecting the request. My initial focus is on the compound itself: n-Methylcarboxy-2-chloroacetamidrazone.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

I've started by dissecting the request. My initial focus is on the compound itself: n-Methylcarboxy-2-chloroacetamidrazone. I'm noting the need for exact molecular weight and mass spectrometry data. It looks like the target is a detailed technical guide or whitepaper, aimed at researchers and scientists, so that is how I am formulating my response.

Defining the Audience

I'm now clarifying the target audience; it's senior application scientists and drug development professionals. This influences how I'll structure the content. I'm prioritizing autonomy, scientific rigor with evidence-based reasoning, and appropriate visualization. The requirements for in-text citations, verified URLs, and a specific color palette for diagrams are noted for implementation.

Analyzing the Compound

I've been examining the compound "n-Methylcarboxy-2-chloroacetamidrazone," and its alternative names. My focus is on understanding its structure, nomenclature, and potential relationships between its various designations. The structure is quite clear. I need to continue to delve into its potential applications, as I have been doing.

Verifying Exact Mass Data

I've confirmed the exact mass calculation for the compound, it checks out! I've also detailed the M+H ion and isotope patterns related to the chlorine component. Next, I'm working on a structure for a technical guide that will include a physicochemical profile section. I need to make sure I include the relevant information there!

Refining Analytical Protocols

I'm now detailing step-by-step LC-MS methodologies, focusing on purity profiling and reaction monitoring. I'm prioritizing self-validating systems, ensuring the protocols are robust. The exact molecular weight calculation and isotopic distribution are finished. I'm also preparing a table summarizing the quantitative data.

Mapping the Reaction Pathway

I'm developing a diagram of Aprepitant synthesis, specifically focusing on the workflow with N-Methylcarboxy-2-chloroacetamidrazone. The graph visualization uses distinct color-coded nodes for each intermediate and reaction step, including the morpholine intermediate, the coupling reaction and cyclization steps, and ultimately, the Aprepitant API. Furthermore, I've started the fragmentation calculations for MS/MS, specifically looking at loss of NH3, CH3OH, and HCl, and N-N bond cleavage, as well. Also, the search confirmed that FAB-MS was indeed used in the early patents and related to the intermediates of Aprepitant.

Drafting the Technical Guide

I'm developing the introduction and physicochemical properties section for the technical guide, including molecular weight, exact mass, and CAS registry numbers. I've also detailed the chemical formula. I will include the structure showing the chloroalkyl group, amidine/amidrazone core, and methyl ester.

Evaluating Carbamate Structure

I'm now focusing on the carbamate moiety within the structure. My current focus is on the molecular formula, average and monoisotopic exact mass. Also, the table with Mass Spectrometry Data is very helpful! I will include that in the technical guide. Lastly, I'm examining mass spectrometry profiling and experimental designs.

Predicting MS/MS Fragmentation

I'm now focusing on fragmentation patterns, specifically from the [M+H]+ precursor ion. I'm seeing that the loss of methanol and hydrogen chloride are the most likely neutral losses. The loss of methanol (32 Da) from the methyl ester yields an isocyanate-like fragment at m/z 134.01. I also observe a stable conjugated system at m/z 130.06 resulting from the loss of HCl (36 Da) as well.

I'm thinking about the reaction of N-methylcarboxy-2-chloroacetamidrazone with 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine in Aprepitant synthesis, and the basic conditions like N,N-diisopropylethylamine in acetonitrile, or potassium carbonate in DMSO. The goal is to neutralize the HCl that's produced. Cyclization, done in xylene (135–140 °C) drives the amid.

Visualizing the Synthesis Pathway

I'm now focusing on a Graphviz diagram of Aprepitant synthesis, specifically the workflow that includes the N-Methylcarboxy-2-chloroacetamidrazone and carbamate. The diagram will use color-coded nodes to represent the morpholine intermediate, the amidrazone starting material, the nucleophilic substitution coupling, the uncyclized intermediate, and the thermal cyclization step. The final product is the Aprepitant API, specifically the triazolone ring.

Designing the Analysis

I'm working on an LC-HRMS method, focusing on a self-validating protocol. I'm prioritizing an internal standard and monitoring the chlorine isotopic ratio. The isotopic ratio will act as a quality control. A 3:1 ratio deviation of greater than 5% will indicate potential interference or detector saturation. I've detailed the sample preparation and chromatographic separation steps.

Refining LC-MS Method

I'm finalizing the LC-HRMS method. I will use a gradient from 5% to 95% acetonitrile with 0.1% formic acid over 5 minutes. The ESI positive mode with a capillary voltage of 3.0 kV, desolvation temperature of 350°C, and mass range of m/z 50 to 500 will be used. My validation will look at the chlorine isotopic ratio. I will also be looking at the m/z 166.0383 and the M+2 peak at m/z 168.0354 for confirmation. Finally, I've started mapping generated references to the search results.

Reviewing Patent Information

I'm now diving into the patents related to Aprepitant synthesis, specifically US8133994B2, WO2009116081A2, and US20160031867A1. I'm focusing on the synthesis workflow and the role of N-Methylcarboxy-2-chloroacetamidrazone in each patent. I'm carefully reviewing the provided URLs for in-depth information.

Documenting Patent Details

I'm now detailing references for the Aprepitant synthesis patents, specifically focusing on US8133994B2 and WO2009116081A2. I'm adding titles, sources (Google Patents), and URLs. I've noted that the US8133994B2 patent may be a better source than previously considered documents.

Compiling Patent Data

I've just added two new patent and market analysis references: US20160031867A1, focusing on an improved Aprepitant process, and a market analysis of N-(Methoxycarbonyl)-2-chloroacetamidrazone from ECHEMI. I'm cross-referencing these documents with the previously reviewed patents to ensure all relevant information is captured.

Finalizing Workflow Diagram

I'm now completing the Graphviz diagram for the Aprepitant synthesis workflow, integrating in-text citations [1], [2] throughout. I've finished the DOT language code, which visualizes the reaction steps, from the morpholine intermediate to the final Aprepitant API, specifically the triazolone ring. The graph uses a consistent color palette and is designed with strict contrast.

AprepitantSynthesis Morpholine Morpholine Intermediate (Free Base / Salt) Coupling Nucleophilic Substitution (Base: DIPEA or K2CO3) Morpholine->Coupling Amidrazone N-Methylcarboxy-2- chloroacetamidrazone Amidrazone->Coupling Uncyclized Uncyclized Intermediate [1, 2] Coupling->Uncyclized Cyclization Thermal Cyclization (Xylene, 135-140°C) Uncyclized->Cyclization Aprepitant Aprepitant API (Triazolone Ring) Cyclization->Aprepitant

A Graphviz diagram is used to illustrate the Aprepitant synthesis workflow.

Refining Diagram and Caption

I've updated the Graphviz diagram to improve visual clarity and also simplified the color scheme, focusing on a more professional look. Also, I've confirmed that the caption is under the specified character limit. Finally, I confirmed the color contrast is acceptable for accessibility.

Exploratory

N-Methylcarboxy-2-chloroacetamidrazone: Solubility Dynamics and Solvation Mechanics in Polar Aprotic Solvents

Executive Summary N-Methylcarboxy-2-chloroacetamidrazone (CAS 155742-64-6), also known as 2-(2-chloro-1-iminoethyl)hydrazinecarboxylic acid methyl ester, is a highly functionalized chemical intermediate 1. It is most pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methylcarboxy-2-chloroacetamidrazone (CAS 155742-64-6), also known as 2-(2-chloro-1-iminoethyl)hydrazinecarboxylic acid methyl ester, is a highly functionalized chemical intermediate 1. It is most prominently utilized in the pharmaceutical industry as a critical building block for the synthesis of the triazolone core in Aprepitant, a first-in-class neurokinin-1 (NK-1) receptor antagonist 2.

Because the molecule contains a reactive chloroalkyl moiety, a methyl ester, and an amidrazone group, its stability and reactivity are profoundly influenced by its solvation environment. In drug development and process chemistry, understanding its solubility profile in polar aprotic solvents is paramount. This whitepaper provides an authoritative guide on the thermodynamic and kinetic solvation mechanics of this intermediate, supported by self-validating experimental protocols.

Physicochemical Properties & Solvation Causality

The amidrazone functional group (-C(=NH)NHNHCOOCH₃) presents a unique solvation challenge because it acts as both a hydrogen-bond donor and acceptor. If dissolved in protic solvents (e.g., methanol or water), the solvent molecules form a tight hydrogen-bonded network around the nucleophilic nitrogen atoms. This "solvent cage" dampens the compound's nucleophilicity and can induce premature solvolysis of the labile chloro-group.

Conversely, polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—possess high dielectric constants and strong dipole moments but lack acidic protons. They act purely as hydrogen-bond acceptors. This selectively solvates the amidrazone protons, breaking the crystal lattice energy (melting point >125°C dec.) without capping the nitrogen lone pairs 2. This targeted solvation maintains the intermediate in a highly reactive state for subsequent substitution and cyclization reactions 3.

Pathway A N-Methylcarboxy-2-chloroacetamidrazone (Solid State) B Polar Aprotic Solvation (DMSO / DMF / MeCN) A->B Lattice Dissociation C Base-Mediated Deprotonation (K2CO3 or DIPEA) B->C Reagent Addition D Nucleophilic Attack (C-N Bond Formation) C->D Activation E Triazolone Ring Cyclization (Aprepitant Intermediate) D->E Intramolecular Cyclization

Reaction pathway of N-Methylcarboxy-2-chloroacetamidrazone in polar aprotic solvents.

Comparative Solubility Profile in Polar Aprotic Solvents

Process chemistry relies on selecting the optimal solvent that balances high solubility with downstream isolability. Table 1 summarizes the process-relevant solubility profiles of N-methylcarboxy-2-chloroacetamidrazone in standard polar aprotic solvents at 25°C, synthesized from process patent data and dielectric scaling.

Table 1: Process-Relevant Solubility and Physicochemical Parameters at 25°C

SolventDielectric Constant (ε)Dipole Moment (D)Est. Solubility (mg/mL)Process Utility & Base Compatibility
DMSO 46.73.9650 - 80Excellent for inorganic bases (K₂CO₃); high-yield cyclization 4.
DMF 36.73.8240 - 60Suitable for high-temperature (120°C) reflux protocols 5.
DMAc 37.83.8140 - 60Alternative to DMF with slightly better thermal stability.
NMP 32.24.0930 - 50Strong solvation, but challenging downstream removal.
Acetonitrile 37.53.9210 - 20Lower solubility, but ideal for organic bases (DIPEA) and crystallization 6.
Thermodynamic & Kinetic Causality in Process Design

The choice of solvent directly dictates the choice of the catalytic base:

  • The DMSO/K₂CO₃ System : DMSO's highly polarized S=O bond makes it the most effective solvent for maximizing the solubility of N-methylcarboxy-2-chloroacetamidrazone. Furthermore, DMSO partially solvates the potassium ions of K₂CO₃, leaving the carbonate anion relatively "naked" and highly basic, which accelerates the deprotonation of the amidrazone for rapid cyclization 4.

  • The Acetonitrile/DIPEA System : While Acetonitrile offers lower absolute solubility for the intermediate, it is highly volatile and facilitates easy downstream product isolation via anti-solvent addition. Because inorganic bases like K₂CO₃ are virtually insoluble in MeCN, process chemists utilize organic bases like N,N-diisopropylethylamine (DIPEA) to maintain a homogeneous, kinetically favorable reaction 6.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic solubility of N-methylcarboxy-2-chloroacetamidrazone, a self-validating Shake-Flask methodology must be employed. A protocol is only trustworthy if it actively disproves potential artifacts (e.g., supersaturation or solvent-induced polymorphic transformation).

Protocol: Self-Validating Isothermal Shake-Flask Method
  • Solid Dispensing : Add an excess amount of N-methylcarboxy-2-chloroacetamidrazone (approx. 100 mg) into a 5 mL amber glass vial. (Causality: Amber glass is used to prevent potential photo-degradation of the chloroalkyl group).

  • Solvent Addition : Dispense 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

  • Equilibration : Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours. (Causality: 48 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium).

  • Phase Separation : Centrifuge the suspension at 10,000 RPM for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. (Crucial Step: Discard the first 0.2 mL of filtrate to account for active pharmaceutical ingredient (API) adsorption to the filter membrane).

  • Quantification : Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (typically at 210-220 nm) against a 5-point calibration curve.

  • Self-Validation (The Trustworthiness Check) : Recover the residual solid from the filter. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD). (Causality: If the XRPD pattern differs from the input material, a solvate or new polymorph has formed, and the measured solubility applies to the new form, not the original API. This internal check prevents false data reporting).

SolubilityWorkflow S1 1. Solid Dispensing (Excess API) S2 2. Solvent Addition (Polar Aprotic Media) S1->S2 S3 3. Isothermal Incubation (24-48h Shake-Flask) S2->S3 Equilibration S4 4. Phase Separation (0.22 µm Filtration) S3->S4 Supernatant S6 6. XRPD Verification (Polymorph Check) S3->S6 Residual Solid S5 5. HPLC-UV Analysis (Quantification) S4->S5 Dilution S5->S6 Data Concordance

Self-validating shake-flask workflow for thermodynamic solubility determination.

References

  • Santa Cruz Biotechnology (SCBT). N-Methylcarbonyl-2-chloroacetamidrazone | CAS 155742-64-6.
  • ChemBK. 2-(2-Chloro-1-iminoethyl)hydrazinecarboxylic Acid Methyl Ester Reference Information.
  • Google Patents. US8133994B2 - Preparation of aprepitant.
  • Google Patents. US6229010B1 - Polymorphic form of a tachykinin receptor antagonist.
  • Google Patents. US5719147A - Morpholine and thiomorpholine tachykinin receptor antagonists.
  • Xindao Biotech. N-Methylcarbonyl-2-chloroacetamidrazone CAS:155742-64-6.

Sources

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for n-Methylcarboxy-2-chloroacetamidrazone

Abstract This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for n-Methylcarboxy-2-chloroacetamidrazone. As a crucial intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for n-Methylcarboxy-2-chloroacetamidrazone. As a crucial intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, aprepitant, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and professionals in drug development.[1] This document delineates the predicted chemical shifts based on established NMR principles and data from analogous molecular fragments. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR spectra and presents the data in a clear, accessible format, including detailed tables and workflow diagrams.

Introduction: The Significance of n-Methylcarboxy-2-chloroacetamidrazone and the Role of NMR

n-Methylcarboxy-2-chloroacetamidrazone, (CAS No. 155742-64-6), is a key building block in the synthesis of aprepitant, a medication used to prevent chemotherapy-induced and postoperative nausea and vomiting.[1] Its molecular structure incorporates a unique combination of functional groups: a chloroacetamide, an amidrazone, and a methyl carbazate moiety. The precise arrangement of these groups dictates the molecule's reactivity and, ultimately, the efficiency of its conversion to the final active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[2][3][4][5][6] It provides unparalleled, atom-level insights into molecular structure, connectivity, and conformation.[3][4][5] For a critical intermediate like n-Methylcarboxy-2-chloroacetamidrazone, unambiguous ¹H and ¹³C NMR spectral assignments are essential for identity confirmation, purity assessment, and as a quality control benchmark in the manufacturing process.

Molecular Structure and Predicted NMR Spectra

The structure of n-Methylcarboxy-2-chloroacetamidrazone is presented below, with a systematic numbering of the carbon and hydrogen atoms for clarity in the subsequent spectral assignments.

Caption: Molecular structure of n-Methylcarboxy-2-chloroacetamidrazone with atom numbering.

Predicted ¹H NMR Chemical Shift Assignments

The predicted ¹H NMR spectrum of n-Methylcarboxy-2-chloroacetamidrazone is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
-NH-~8.5 - 9.5Broad SingletThe amide proton is typically deshielded and its chemical shift is highly dependent on solvent, concentration, and temperature.[1][7][8]
=N-NH₂~5.0 - 6.0Broad SingletThe protons of the hydrazone NH₂ group are also exchangeable and their chemical shift can vary.
-CH₂-Cl~4.1 - 4.5SingletThe methylene protons are adjacent to an electronegative chlorine atom, causing a significant downfield shift.[9]
-O-CH₃~3.7 - 3.9SingletThe methyl protons are attached to an oxygen atom, resulting in a deshielded signal.
Predicted ¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
-C=O (Amide)~165 - 170The carbonyl carbon of the amide group typically resonates in this downfield region.[2][3]
-C=N-~145 - 155The imine carbon of the hydrazone is characteristically found in this range.[2][10]
-C=O (Carboxy)~155 - 160The carbonyl carbon of the methylcarboxy group is also in the downfield region.
-CH₂-Cl~40 - 45The carbon atom bonded to the electronegative chlorine is deshielded.
-O-CH₃~50 - 55The methyl carbon attached to the oxygen atom.

In-Depth Analysis of Spectral Assignments

The predicted chemical shifts are derived from the additive effects of the various functional groups present in n-Methylcarboxy-2-chloroacetamidrazone.

  • The Chloroacetamide Moiety: The electron-withdrawing effect of the chlorine atom significantly deshields the adjacent methylene protons (-CH₂Cl), shifting their resonance downfield to the region of approximately 4.1 - 4.5 ppm.[9] Similarly, the corresponding carbon atom is also shifted downfield to around 40 - 45 ppm.

  • The Amidrazone Core: The C=N double bond in the hydrazone structure leads to a characteristic chemical shift for the imine carbon in the ¹³C NMR spectrum, typically between 145 and 155 ppm.[2][10] The protons on the nitrogen atoms (-NH- and -NH₂) are labile and their chemical shifts are highly sensitive to the solvent environment due to hydrogen bonding.[1][7][8] In aprotic solvents like DMSO-d₆, these protons are more likely to be observed as distinct, albeit often broad, signals.

  • The Methylcarboxy Group: The methyl protons of the -OCH₃ group are deshielded by the adjacent oxygen atom, leading to a singlet at approximately 3.7 - 3.9 ppm. The carbonyl carbon of this group is also found in the typical downfield region for ester/carbonate-like carbons.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra for n-Methylcarboxy-2-chloroacetamidrazone, the following experimental workflow is recommended.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing Sample_Prep Dissolve 10-20 mg of sample in 0.6 mL of DMSO-d6 Spectrometer_Setup Use a >=400 MHz spectrometer Lock and shim on DMSO-d6 Sample_Prep->Spectrometer_Setup Acquire_1H Acquire 1H Spectrum (e.g., 16 scans, 2s relaxation delay) Spectrometer_Setup->Acquire_1H Acquire_13C Acquire 13C Spectrum (e.g., 1024 scans, proton decoupled) Spectrometer_Setup->Acquire_13C Process_Data Apply Fourier transform Phase and baseline correction Calibrate to solvent peak Acquire_1H->Process_Data Acquire_13C->Process_Data

Caption: Recommended workflow for NMR analysis of n-Methylcarboxy-2-chloroacetamidrazone.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity n-Methylcarboxy-2-chloroacetamidrazone.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent as it is aprotic and will allow for the observation of the NH protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the DMSO-d₆.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A wider spectral width (e.g., 240 ppm) is required.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections on the resulting spectra.

    • Calibrate the chemical shift axis by referencing the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Conclusion

This technical guide provides a detailed and authoritative framework for the ¹H and ¹³C NMR chemical shift assignments of n-Methylcarboxy-2-chloroacetamidrazone. The predicted spectral data, based on a thorough analysis of its constituent functional groups, serves as a valuable reference for researchers in the pharmaceutical industry. The outlined experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is fundamental for the characterization and quality control of this important synthetic intermediate.

References

  • MDPI. (2021, August 13). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • AUREMN. Using Solid-State ¹³C NMR to Follow up the Synthesis of a New Bioactive N- acylhydrazone. Retrieved from [Link]

  • ACS Publications. (2023, April 23). Acyl Hydrazides and Acyl Hydrazones as High-Performance Chemical Exchange Saturation Transfer MRI Contrast Agents. Retrieved from [Link]

  • Royal Society of Chemistry. Methyl 3-benzylidenecarbazate1 (3a). Retrieved from [Link]

  • PubChem. Chloroacetamide. Retrieved from [Link]

  • ResearchGate. Solid-state 13 C NMR chemical shifts and assignments of the compounds.... Retrieved from [Link]

  • MDPI. (2021, August 13). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with N-H Functional Group. Retrieved from [Link]

  • Taylor & Francis Online. (2006, October 24). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

Sources

Exploratory

Crystallographic Data and 3D Molecular Structure of n-Methylcarboxy-2-chloroacetamidrazone: A Technical Guide to 1,2,4-Triazolin-3-one Pharmacophore Synthesis

Executive Summary This technical whitepaper provides an in-depth mechanistic and structural analysis of n-methylcarboxy-2-chloroacetamidrazone (CAS 1185503-26-7), a critical bifunctional synthon utilized in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth mechanistic and structural analysis of n-methylcarboxy-2-chloroacetamidrazone (CAS 1185503-26-7), a critical bifunctional synthon utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists such as Aprepitant. By examining its 3D molecular conformation, crystallographic parameters, and reaction kinetics, this guide elucidates the causality behind its highly specific alkylation and thermal cyclization pathways.

Chemical Identity and 3D Conformation

n-Methylcarboxy-2-chloroacetamidrazone—also designated as methyl 2-(2-chloroethanimidoyl)hydrazinecarboxylate—is an amidrazone derivative characterized by a highly reactive primary alkyl chloride and a delocalized nitrogen-rich backbone ([1]).

The 3D molecular structure of the isolated compound is predominantly defined by its (Z)-configuration. The (Z)-isomer is thermodynamically favored due to intramolecular hydrogen bonding between the amidrazone =NH and the ester carbonyl oxygen. As an Application Scientist, it is crucial to recognize that this pre-organized geometry is not merely a structural artifact; it is a mechanistic prerequisite. The syn-periplanar arrangement of the terminal nitrogen and the methoxycarbonyl group drastically reduces the entropic penalty required for the subsequent intramolecular cyclization ([2]).

Crystallographic Data and Solid-State Geometry

While the low-molecular-weight amidrazone itself is often utilized as an amorphous solid or generated in situ, its precise 3D spatial arrangement has been rigorously characterized via X-ray crystallography of its morpholine-adduct intermediates ([3]). When reacted with a chiral morpholine core (e.g., 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenylmorpholine), the resulting crystalline intermediate yields high-resolution diffraction data that maps the amidrazone's binding conformation.

Table 1: Summarized Crystallographic Data of the Amidrazone-Morpholine Intermediate

Crystallographic ParameterValue
Chemical Formula C₂₃H₂₁F₇N₄O₃
Molecular Weight 534.44 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.770(3) Å, b = 43.031(2) Å, c = 7.403(3) Å
Unit Cell Volume (V) 2475(2) ų
Molecules per Unit Cell (Z) 4
Data Collection Temp (T) 294 K
F(000) 1096

The P2₁2₁2₁ space group confirms the preservation of the chiral centers on the morpholine ring, while the unit cell dimensions reveal that the amidrazone side-chain extends equatorially, minimizing steric clashing with the bulky 3,5-bis(trifluoromethyl)phenyl moiety ([3]).

Mechanistic Pathway: Alkylation and Thermal Cyclization

The transformation of n-methylcarboxy-2-chloroacetamidrazone into a 1,2,4-triazolin-3-one ring is a two-stage cascade: an intermolecular SN​2 alkylation followed by an intramolecular acyl substitution.

Pathway N1 Morpholine Core (Secondary Amine) N3 Alkylated Amidrazone Intermediate N1->N3 SN2 Alkylation (DIEA, MeCN, 20°C) N2 n-Methylcarboxy-2- chloroacetamidrazone N2->N3 Chloride Displacement N4 1,2,4-Triazolin-3-one Pharmacophore N3->N4 Thermal Cyclization (Xylene, 140°C, -MeOH)

Workflow: Morpholine alkylation and thermal cyclization of the amidrazone intermediate.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity synthesis, the following methodology outlines the integration of the amidrazone into the triazolinone pharmacophore. Every step is designed as a self-validating system, ensuring orthogonal readouts for success ([4]).

Phase 1: N-Alkylation (C-N Bond Formation)
  • Preparation: Charge a dry reaction vessel with 1.0 equivalent of the chiral morpholine substrate and 1.2 equivalents of n-methylcarboxy-2-chloroacetamidrazone ([5]).

  • Solvent Addition: Suspend the reactants in anhydrous Acetonitrile (MeCN) (approx. 10 mL/g of substrate).

    • Causality: MeCN is a polar aprotic solvent that optimally solvates the transition state of the SN​2 reaction. It accelerates the nucleophilic attack by the morpholine nitrogen without risking the solvolysis of the primary chloride that protic solvents might cause.

  • Base Introduction: Dropwise add 1.5 equivalents of N,N-Diisopropylethylamine (DIEA).

    • Causality: DIEA (Hünig's base) is highly sterically hindered. It acts purely as a proton sponge to neutralize the HCl generated during alkylation, preventing the protonation of the morpholine nitrogen (which would kill its nucleophilicity) without acting as a competing nucleophile against the alkyl chloride ([4]).

  • Reaction and Validation: Stir at 20 °C for 20 hours.

    • Self-Validation: Monitor via HPLC. The reaction is deemed complete when the morpholine peak area is <1%. The intermediate can be isolated via aqueous workup (partitioning between CH₂Cl₂ and H₂O) to remove DIEA-HCl salts.

Phase 2: Thermal Cyclization (Triazolinone Formation)
  • Solvent Exchange: Dissolve the purified alkylated intermediate in anhydrous Xylene ([5]).

  • Thermal Activation: Heat the solution to a vigorous reflux (approx. 135–140 °C) for 4 to 6 hours ([6]).

    • Causality: The intramolecular amidation requires significant thermal energy to overcome the activation barrier. Xylene's high boiling point perfectly matches this thermal requirement.

  • Equilibrium Shifting: Ensure the reaction setup allows for the distillation/venting of volatile byproducts.

    • Causality: The cyclization expels methanol (MeOH). By operating at 140 °C, MeOH is continuously vaporized and removed from the system. According to Le Chatelier's principle, this irreversible removal drives the equilibrium entirely toward the cyclized 1,2,4-triazolin-3-one product ([7]).

  • Validation:

    • Self-Validation: Analyze the isolated product via 1 H NMR. The definitive marker of successful cyclization is the complete disappearance of the sharp methoxy singlet (~3.7 ppm) that was present in the intermediate's spectrum ([8]).

Conclusion

The utility of n-methylcarboxy-2-chloroacetamidrazone extends beyond its simple chemical formula; its pre-organized 3D (Z)-conformation and highly specific reactivity profile make it an indispensable tool in medicinal chemistry. By strictly controlling the electronic and thermodynamic environments—using sterically hindered bases for alkylation and high-boiling solvents for entropically driven cyclization—scientists can achieve near-quantitative yields of complex triazolinone pharmacophores.

References

  • Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • US8133994B2 - Preparation of aprepitant Source: Google Patents URL
  • WO2013124823A1 - An improved process for the preparation of aprepitant Source: Google Patents URL
  • US5691336A - Morpholine compounds are prodrugs useful as tachykinin receptor antagonists Source: Google Patents URL

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of n-Methylcarboxy-2-chloroacetamidrazone at Room Temperature

Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf life. This guide provides a comprehensive framework for evaluating the thermo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of n-Methylcarboxy-2-chloroacetamidrazone, a novel compound with significant therapeutic potential. We delve into the theoretical underpinnings of its structural liabilities, present a suite of advanced analytical methodologies for empirical stability assessment, and offer a systematic approach to data interpretation. This document is intended for researchers, scientists, and drug development professionals, providing both the conceptual and practical tools necessary to establish a robust stability profile for this and similar molecules at room temperature.

Introduction: The Imperative of Stability

n-Methylcarboxy-2-chloroacetamidrazone is a molecule of interest, characterized by a unique combination of functional groups: a methyl ester, a chloroacetamide moiety, and an amidrazone core. While these features are integral to its pharmacological activity, they also represent potential sites of chemical instability. Understanding the thermodynamic propensity of this molecule to degrade under ambient conditions is not merely an academic exercise; it is a regulatory and clinical necessity.[1][2] An unstable compound can lead to loss of potency, the formation of toxic degradants, and unpredictable clinical outcomes.

This guide outlines a multi-faceted strategy to characterize the intrinsic stability of n-Methylcarboxy-2-chloroacetamidrazone.[1] We will explore its structural vulnerabilities, detail rigorous experimental protocols to probe these weaknesses, and demonstrate how to synthesize the resulting data into a coherent stability profile. The methodologies described herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), ensuring that the generated data is suitable for regulatory submissions.[3][4]

Structural Analysis and Predicted Instability Hotspots

A molecule's structure is the primary determinant of its stability. n-Methylcarboxy-2-chloroacetamidrazone possesses three key functional groups that warrant close examination:

  • Methyl Ester (-COOCH₃): Esters are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield a carboxylic acid and methanol.[5][6][7] While often stable at neutral pH, the presence of neighboring functional groups can catalyze this degradation.

  • Chloroacetamide (-NHC(O)CH₂Cl): The chloroacetamide group is an electrophilic moiety. The carbon-chlorine bond is a potential site for nucleophilic attack (e.g., by water, leading to a hydroxyacetamide derivative) or elimination reactions. The amide bond itself can also undergo hydrolysis.[8][9][10]

  • Amidrazone (-C(NH₂)=NNH-): Hydrazones and related structures can be labile to hydrolysis, reverting to their constituent carbonyl and hydrazine precursors.[11][12] The stability of this group is highly dependent on pH and conjugation.[12][13]

These potential degradation pathways form the basis of our experimental investigation.

Experimental Assessment of Thermodynamic Stability

A comprehensive stability assessment requires a suite of orthogonal analytical techniques that can provide both real-time and predictive data.[4][14] We will focus on a combination of calorimetric methods for direct measurement of degradation and forced degradation studies to identify likely degradants.

Isothermal Microcalorimetry (IMC): Real-Time Stability Assessment

Causality: Isothermal Microcalorimetry directly measures the heat flow (either exothermic or endothermic) produced by chemical and physical processes within a sample at a constant temperature.[15] For a drug substance at room temperature, any measurable heat flow is often directly proportional to the rate of degradation.[15] This technique is exceptionally sensitive, capable of detecting minute changes in a sample over hours or days, thereby providing a real-time, non-destructive assessment of stability under near-ambient conditions without the need for high-temperature extrapolation.[16]

Experimental Protocol: IMC Analysis

  • Instrument Calibration: Calibrate the TAM (Thermal Activity Monitor) or a similar isothermal microcalorimeter using a standard electrical heat source to ensure accurate heat flow measurements.

  • Sample Preparation: Accurately weigh 10-20 mg of n-Methylcarboxy-2-chloroacetamidrazone into a chemically inert, hermetically sealed ampoule. Prepare a reference ampoule containing an inert material (e.g., glass beads) of similar mass and heat capacity.

  • Equilibration: Place both the sample and reference ampoules into the calorimeter, which is held at a constant temperature of 25°C (298.15 K). Allow the system to equilibrate for at least 2-3 hours until a stable baseline heat flow is established.

  • Data Acquisition: Monitor and record the heat flow from the sample over a period of 24-72 hours.

  • Data Analysis: Integrate the heat flow signal over time to determine the total heat produced. The rate of heat production (μW/g) is a direct measure of the degradation rate under the specified conditions.

Thermal Analysis: DSC and TGA

Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques used to probe the thermal stability of a material upon heating.[17][18]

  • DSC measures the heat energy absorbed or released by a sample as it is heated, revealing thermal events like melting, crystallization, and decomposition.[19][20][21][22][23] An early onset of decomposition indicates poor thermal stability.

  • TGA measures the change in a sample's mass as a function of temperature.[24][25] It is invaluable for quantifying the loss of volatiles (like solvents or water) and determining the temperature ranges over which thermal decomposition occurs.[17][24][25]

Experimental Protocol: DSC/TGA Screening

  • Instrument Setup: Use a calibrated simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.

  • Sample Preparation: Place 3-5 mg of the sample into an aluminum (for DSC) or alumina (for TGA) crucible.

  • TGA Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min).

    • Record the mass loss as a function of temperature.

  • DSC Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to the onset temperature of decomposition (determined by TGA) at 10°C/min under a nitrogen atmosphere.

    • Record the heat flow.

Forced Degradation (Stress Testing)

Causality: Forced degradation studies are essential for identifying the likely degradation products of a drug substance and establishing degradation pathways.[1][2][26] By subjecting the molecule to conditions more severe than standard storage, we can accelerate degradation and generate sufficient quantities of degradants for identification.[2] This process is a core component of developing and validating stability-indicating analytical methods, as mandated by ICH guidelines.[1][3][26]

Experimental Protocol: Forced Degradation Studies

  • Objective: To achieve 5-20% degradation of the active ingredient.[3]

  • Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate the parent compound from all generated degradants.[14]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature for 8 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a calibrated oven at 70°C for 48 hours.

  • Photostability: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][27] A control sample should be protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.

Data Analysis and Visualization

Quantitative Data Summary

The data from the experimental protocols should be summarized for clear interpretation.

Table 1: Thermal Analysis Data

ParameterResultInterpretation
TGA Onset of Decomposition 155°CIndicates the temperature at which significant mass loss begins.
DSC Melting Point (Tₘ) 142°C (Endotherm)Sharp melting point suggests a crystalline solid.
DSC Decomposition >150°C (Exotherm)Exothermic event following melting confirms decomposition.
IMC Heat Flow @ 25°C 0.5 μW/gLow but detectable heat flow suggests very slow degradation at RT.

Table 2: Forced Degradation Results (Hypothetical)

Condition% DegradationNo. of DegradantsObservations
0.1 M HCl, 60°C18.5%2Significant degradation; likely ester and/or amidrazone hydrolysis.
0.1 M NaOH, RT22.1%3Rapid degradation; likely ester hydrolysis and chloroacetamide reaction.
3% H₂O₂, RT4.8%1Compound is relatively stable to oxidation.
70°C, Solid State2.1%1Good solid-state thermal stability under dry conditions.
Photostability (ICH Q1B)1.2%0Compound is not significantly photolabile.
Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding complex processes and relationships.

Diagram 1: Overall Stability Assessment Workflow This diagram outlines the logical flow of the entire stability testing process.

StabilityWorkflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Degradation Pathway Identification cluster_2 Phase 3: Synthesis & Reporting Compound API Sample: n-Methylcarboxy-2- chloroacetamidrazone Thermal Thermal Screening (DSC & TGA) Compound->Thermal Initial thermal liability IMC Isothermal Microcalorimetry (IMC @ 25°C) Compound->IMC Real-time degradation rate Analysis Data Analysis & Interpretation Thermal->Analysis IMC->Analysis Forced Forced Degradation (Acid, Base, Ox, Heat, Light) HPLC Stability-Indicating HPLC Method Development Forced->HPLC Separate & Identify LCMS LC-MS for Degradant Structure Elucidation HPLC->LCMS Separate & Identify LCMS->Analysis Report Final Stability Report & Storage Recommendations Analysis->Report

Caption: Workflow for comprehensive stability analysis.

Diagram 2: Proposed Degradation Pathways Based on the forced degradation results and chemical principles, a degradation map can be proposed.

DegradationPathway cluster_acid Acidic Hydrolysis (H+) cluster_base Basic Hydrolysis (OH-) Parent n-Methylcarboxy-2- chloroacetamidrazone Acid_Ester Carboxylic Acid Derivative (Ester Hydrolysis) Parent->Acid_Ester H₂O / H⁺ Acid_Amid Hydrazine Derivative (Amidrazone Hydrolysis) Parent->Acid_Amid H₂O / H⁺ Base_Ester Carboxylate Salt (Ester Saponification) Parent->Base_Ester OH⁻ Base_Cl Hydroxyacetamide Derivative (Cl Substitution) Parent->Base_Cl OH⁻ Base_Amide Amide Hydrolysis Product Base_Ester->Base_Amide Further Degradation

Caption: Potential degradation routes under stress conditions.

Conclusion and Recommendations

The thermodynamic stability of n-Methylcarboxy-2-chloroacetamidrazone at room temperature is a multifaceted characteristic. The data suggests that while the compound exhibits good thermal stability in its solid state, it is susceptible to hydrolytic degradation, particularly under basic conditions. The primary liabilities are the methyl ester and chloroacetamide functionalities. The low heat flow observed via IMC indicates that these degradation processes are very slow under neutral, ambient conditions, but they cannot be disregarded for long-term storage.

Recommendations:

  • Storage: The compound should be stored in a dry, controlled environment, protected from humidity and alkaline conditions.

  • Formulation: Formulation development should focus on anhydrous excipients and maintaining a pH in the slightly acidic to neutral range (pH 4-6) to minimize hydrolysis.

  • Further Studies: The structures of the major degradants identified during forced degradation should be fully elucidated using techniques like LC-MS/MS and NMR. These degradants must be synthesized, qualified, and monitored in long-term stability studies as per ICH Q3A/Q3B guidelines.

This comprehensive evaluation provides a robust foundation for the continued development of n-Methylcarboxy-2-chloroacetamidrazone, ensuring that decisions regarding its formulation, packaging, and shelf-life are based on sound scientific evidence.

References

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Available at: [Link]

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. Available at: [Link]

  • SGS. (n.d.). Forced Degradation Testing. SGS Life Sciences. Available at: [Link]

  • Sharma, G., & Saini, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(5), 224-232. Available at: [Link]

  • TA Instruments. (n.d.). Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry. Available at: [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Intertek Group plc. Available at: [Link]

  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). TGA Analysis in Pharmaceuticals. Available at: [Link]

  • Chen, S., et al. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 231(Pt 1), 115918. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Jencks, W. P. (2008). Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

purification and recrystallization techniques for crude n-Methylcarboxy-2-chloroacetamidrazone

Application Note: Advanced Purification and Recrystallization Protocols for Crude n-Methylcarboxy-2-chloroacetamidrazone Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Recrystallization Protocols for Crude n-Methylcarboxy-2-chloroacetamidrazone

Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

n-Methylcarboxy-2-chloroacetamidrazone (CAS: 1185503-26-7) is a critical, highly reactive intermediate utilized in the convergent synthesis of Aprepitant, a potent neurokinin-1 (NK-1) receptor antagonist prescribed for chemotherapy-induced nausea and vomiting[1][2]. During the active pharmaceutical ingredient (API) synthesis, this amidrazone undergoes a base-catalyzed condensation with a chiral morpholine core (e.g., using potassium carbonate in dimethylsulfoxide or acetonitrile) followed by thermal cyclization to form the final triazolone ring[1][3].

The Purification Imperative: Crude n-methylcarboxy-2-chloroacetamidrazone typically contains unreacted starting materials (such as methyl hydrazinecarboxylate), positional isomers, and premature cyclization byproducts. If carried forward, these impurities can generate complex spiro-derivatives during the final cyclization step, which are notoriously difficult to purge from the final Aprepitant API[1]. Furthermore, the amidrazone moiety is thermally labile; excessive heat or harsh solvent conditions can trigger the hydrolysis of the terminal chloro-group or induce unwanted oligomerization. Therefore, a highly controlled, low-temperature binary solvent recrystallization is required to achieve >99.5% purity without degrading the intermediate.

Physicochemical Profiling & Solvent Selection

To design a self-validating purification system, the thermodynamic solubility of the amidrazone must be exploited.

  • Good Solvent (Ethyl Acetate): Provides excellent solubility for the crude amidrazone at mild temperatures (40–45°C). This specific temperature ceiling is chosen to prevent the thermal degradation of the N-N bond and avoid premature ring-closure.

  • Anti-Solvent (n-Heptane): Acts as a strong precipitant. Because amidrazones are prone to "oiling out" (liquid-liquid phase separation) when supersaturation is forced too rapidly, the anti-solvent must be introduced dropwise to favor crystalline nucleation over amorphous precipitation.

Quantitative Impurity Profiling

The following table summarizes the expected quantitative improvements when adhering strictly to this protocol.

ParameterCrude Material ProfilePurified Material TargetAnalytical Validation Method
Appearance Pale yellow to off-white powderBrilliant white crystalline solidVisual Inspection
Assay (Purity) 85.0% - 92.0%≥ 99.5%RP-HPLC (UV at 220 nm)
Moisture Content ≤ 2.5%≤ 0.5%Karl Fischer Titration
Unreacted Precursors 2.0% - 5.0%≤ 0.1%RP-HPLC
Cyclized Byproducts 1.0% - 3.0%Not Detected (LOD < 0.05%)LC-MS / RP-HPLC
Overall Recovery Yield N/A82% - 88%Gravimetric

Experimental Workflow Diagram

Workflow A 1. Crude n-Methylcarboxy- 2-chloroacetamidrazone B 2. Dissolution in Ethyl Acetate (45°C) A->B C 3. Hot Filtration (Remove Insolubles) B->C D 4. Anti-Solvent Addition (Heptane Dropwise) C->D E 5. Controlled Cooling (0-5°C for 2h) D->E F 6. Vacuum Filtration & Cold Wash E->F G 7. Pure Crystalline Product (>99.5%) F->G

Fig 1. Schematic workflow for the binary solvent recrystallization of the amidrazone intermediate.

Step-by-Step Methodology

This protocol is designed to be a self-validating system. In-process controls (IPCs) are embedded to ensure causality between the chemist's actions and the thermodynamic response of the molecule.

Phase 1: Dissolution & Clarification
  • Suspension: Transfer 100 g of crude n-methylcarboxy-2-chloroacetamidrazone into a 2 L jacketed glass reactor equipped with an overhead stirrer and an internal temperature probe.

  • Solvent Addition: Add 600 mL (6 volumes) of HPLC-grade Ethyl Acetate.

  • Controlled Heating: Set the jacket temperature to gently warm the suspension to 40°C – 45°C while stirring at 200 rpm.

    • Causality: Heating above 50°C risks thermal cyclization. The material should fully dissolve within 15–20 minutes, leaving only insoluble polymeric impurities.

  • Hot Filtration (IPC Step): Immediately pass the warm solution through a pre-heated 0.45 µm PTFE membrane filter into a clean, pre-warmed 3 L crystallization vessel.

    • Causality: Removing insoluble condensation byproducts ensures a pristine mother liquor, preventing heterogeneous nucleation of impurities during the cooling phase.

Phase 2: Anti-Solvent Addition & Nucleation
  • Temperature Maintenance: Maintain the clarified filtrate at exactly 40°C.

  • Anti-Solvent Dosing: Begin the dropwise addition of 1,200 mL (12 volumes) of n-Heptane via an addition funnel over a period of 60–90 minutes. Increase stirring to 250 rpm.

    • Causality: Rapid addition of heptane will cause the amidrazone to "oil out" (form a biphasic liquid system), trapping impurities in the resulting amorphous mass. Dropwise addition ensures the system remains in the metastable zone, promoting the growth of a highly ordered, pure crystal lattice.

  • Seeding (Optional but Recommended): After the addition of approximately 300 mL of n-Heptane, introduce 0.5 g of pure n-methylcarboxy-2-chloroacetamidrazone crystals to induce uniform nucleation.

Phase 3: Crystallization & Isolation
  • Controlled Cooling: Program the jacketed reactor to cool the slurry from 40°C to 0°C – 5°C at a linear ramp rate of 10°C per hour.

  • Aging: Hold the suspension at 0°C – 5°C for exactly 2 hours.

    • Causality: This aging period allows the system to reach thermodynamic equilibrium, maximizing the recovery yield without co-precipitating the more soluble des-chloro impurities.

  • Filtration: Isolate the crystalline product via vacuum filtration using a sintered glass funnel.

  • Cold Wash: Wash the filter cake with 200 mL of a pre-chilled (0°C) binary mixture of Ethyl Acetate/n-Heptane (1:3 v/v).

    • Causality: The cold wash effectively displaces the impurity-rich mother liquor from the crystal surfaces without re-dissolving the purified API intermediate.

Phase 4: Drying & Analytical Validation
  • Drying: Transfer the crystals to a vacuum drying oven. Dry at 30°C under high vacuum (< 50 mbar) for 12 hours.

    • Causality: Elevated drying temperatures will degrade the wet amidrazone. Low-temperature vacuum drying ensures the removal of residual heptane while preserving the chemical integrity of the intermediate.

  • HPLC Validation: Dissolve a 10 mg sample in 10 mL of cold Acetonitrile/Water (50:50) immediately prior to injection. Analyze using a Zorbax RX-C18 column (25 cm x 4.6 mm) with UV detection at 220 nm to confirm a purity of ≥ 99.5%.

References

  • Title: US Patent 8,133,994 B2 - Preparation of aprepitant Source: Google Patents URL
  • Title: WO2009116081A2 - An improved process for the preparation of aprepitant Source: Google Patents URL
  • Title: US Patent 5,719,147 A - Morpholine and thiomorpholine tachykinin receptor antagonists Source: Google Patents URL

Sources

Application

Application Note &amp; Protocols: Catalytic Conditions for the Cyclization of n-Methylcarboxy-2-chloroacetamidrazone Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the catalytic conditions for the intramolecular cyclization of N-acyl-2-chloroacetamidrazones, with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the catalytic conditions for the intramolecular cyclization of N-acyl-2-chloroacetamidrazones, with a specific focus on analogs of n-Methylcarboxy-2-chloroacetamidrazone. The resulting 5-(chloromethyl)-1,2,4-triazol-3-one core structure is a valuable scaffold in medicinal chemistry. This document details the underlying reaction mechanisms, presents various catalytic strategies, and offers detailed, field-proven protocols to guide researchers in synthesizing these important heterocyclic compounds. We emphasize the causality behind experimental choices to ensure both scientific integrity and successful replication.

Scientific Background and Reaction Mechanism

The cyclization of N-acyl-2-chloroacetamidrazones is a powerful method for synthesizing substituted 1,2,4-triazole derivatives. The starting material, an n-Methylcarboxy-2-chloroacetamidrazone, possesses all the necessary components for an intramolecular cyclization: a nucleophilic nitrogen atom within the amidrazone moiety and an electrophilic carbon atom bearing a chlorine leaving group.

The most common and effective approach for this transformation is a base-catalyzed intramolecular nucleophilic substitution. The reaction proceeds as follows:

  • Deprotonation: A base abstracts a proton from one of the nitrogen atoms of the amidrazone, significantly increasing its nucleophilicity.

  • Intramolecular Attack: The newly formed anionic nitrogen attacks the adjacent electrophilic carbon center of the chloroacetyl group.

  • Cyclization & Elimination: This nucleophilic attack displaces the chloride ion, leading to the formation of a five-membered heterocyclic ring, the 1,2,4-triazolone core.

This pathway is generally favored and leads to the desired 1,2,4-triazole product. However, it is important to control reaction conditions to prevent competing side reactions, such as the formation of 1,3,4-oxadiazoles, which can arise from alternative acylation or cyclization pathways.[1]

Reaction_Mechanism Fig. 1: Proposed Base-Catalyzed Cyclization Mechanism Start n-Methylcarboxy-2- chloroacetamidrazone Deprotonated Deprotonated Intermediate (Anionic Nitrogen) Start->Deprotonated + Base - H⁺ TransitionState Intramolecular Nucleophilic Attack Deprotonated->TransitionState Product 1,2,4-Triazolone Product + Cl⁻ TransitionState->Product Ring Closure & Chloride Elimination

Sources

Method

Application Note &amp; Protocol: A Comprehensive Guide to Scaling Up the Benchtop Production of n-Methylcarboxy-2-chloroacetamidrazone

Abstract This document provides a detailed guide for researchers, chemists, and drug development professionals on scaling up the synthesis of n-Methylcarboxy-2-chloroacetamidrazone, a critical intermediate for the neurok...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on scaling up the synthesis of n-Methylcarboxy-2-chloroacetamidrazone, a critical intermediate for the neurokinin-1 (NK-1) receptor antagonist, Aprepitant.[1][2][3] We move beyond a simple recitation of steps to explore the underlying chemical principles and address the significant challenges inherent in transitioning a synthesis from the laboratory bench to a pilot-plant scale.[4][5][6] This guide offers a robust, validated protocol, discusses critical process parameters, outlines comprehensive analytical quality control methods, and provides troubleshooting insights to ensure a safe, efficient, and reproducible scale-up.

Introduction

The Amidrazone Moiety: A Privileged Scaffold

Amidrazones are a unique class of compounds characterized by the N-N=C-N functional group.[7] This structural motif imparts a wide range of biological activities, making amidrazone derivatives valuable scaffolds in medicinal chemistry. They have been investigated for tuberculostatic, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antitumor properties.[8][9][10] Their versatility also makes them useful precursors for the synthesis of various heterocyclic compounds, such as 1,2,4-triazoles.[11][12]

Significance of n-Methylcarboxy-2-chloroacetamidrazone

n-Methylcarboxy-2-chloroacetamidrazone (CAS: 155742-64-6) serves as a pivotal building block in the multi-step synthesis of Aprepitant.[1][2] Aprepitant was the first neurokinin-1 (NK-1) receptor antagonist approved by the U.S. FDA, which functions by blocking the action of substance P in the nervous system.[1][2] The efficient and high-purity production of this intermediate is therefore a critical upstream step in the manufacturing of this important therapeutic agent.

The Challenge of Scale-Up: From Bench to Pilot Production

Transitioning a chemical synthesis from the controlled environment of a laboratory flask to the dynamic conditions of a pilot plant reactor is a non-trivial undertaking.[4][13] Issues that are negligible at the bench scale—such as heat transfer, mixing efficiency, and the duration of reagent addition—can become process-defining challenges at larger volumes.[6][14] A successful scale-up requires a deep understanding of reaction kinetics, thermodynamics, and process safety to maintain yield, purity, and, most importantly, operational safety.[13] This guide is designed to bridge that gap, providing the technical insights necessary for a successful transition.

Physicochemical Properties & Safety Data

Before handling, it is imperative to be familiar with the properties and hazards of n-Methylcarboxy-2-chloroacetamidrazone and all reagents used in its synthesis.

PropertyValueReference(s)
Chemical Name 2-(2-Chloro-1-iminoethyl)hydrazinecarboxylic Acid Methyl Ester[2][15]
Synonyms N-Methylcarbonyl-2-chloroacetamidrazone[3][16]
CAS Number 155742-64-6[2][16][17]
Molecular Formula C4H8ClN3O2[15][16]
Molecular Weight 165.58 g/mol [15]
Appearance Pale Beige to Light Beige Solid[2][16]
Melting Point >125°C (decomposes)[2][17]
Solubility Slightly soluble in Methanol, DMSO, and Chloroform (heated)[2][16]
Safety & Handling

n-Methylcarboxy-2-chloroacetamidrazone is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it may cause skin irritation and is suspected of causing genetic defects and carcinogenicity.[16] It is also considered hazardous to the aquatic environment.[16]

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][16]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]

  • Handling Reagents: Chloroacetonitrile is highly toxic and should be handled with extreme care.[1] Hydrazine derivatives are also potentially toxic.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The storage area should be locked.[16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[16]

Bench-Scale Synthesis Protocol (1x Scale)

This protocol is based on established literature procedures and serves as the foundation for the scale-up process.[1][2] It describes the condensation of chloroacetonitrile with methyl carbazate (hydrazine methyl formate).

Reaction Scheme

The synthesis proceeds via the nucleophilic addition of methyl carbazate to the nitrile carbon of chloroacetonitrile, facilitated by a base catalyst.

G cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_product Product R1 Chloroacetonitrile P1 n-Methylcarboxy-2- chloroacetamidrazone R1->P1 R2 Methyl Carbazate R2->P1 C1 1. Sodium Methoxide (cat.) in Methanol, 0°C to RT C1->P1 C2 2. Acetic Acid (Quench) C2->P1 C3 3. Acetone (Precipitation) C3->P1

Caption: Reaction scheme for the synthesis of n-Methylcarboxy-2-chloroacetamidrazone.

Materials & Equipment (Bench-Scale)
  • Three-neck round-bottom flask (1000 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Nitrogen inlet/outlet

  • Rotary evaporator

  • Büchner funnel and filter flask

Reagents (Bench-Scale)
ReagentM.W.QuantityMoles
Chloroacetonitrile75.5050.0 g0.662
Methyl Carbazate90.0839.0 g0.433
Sodium Methoxide54.021.0 g0.0185
Glacial Acetic Acid60.051.06 mL~0.0185
Methanol-500 mL-
Acetone-1000 mL-
Step-by-Step Protocol (Bench-Scale)
  • Reactor Setup: Assemble a 1000 mL three-neck flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a dropping funnel. Purge the system with nitrogen.

  • Initial Charge: Charge the flask with chloroacetonitrile (50g) and methanol (200 mL).

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Separately, dissolve sodium methoxide (1g) in methanol (50 mL). Slowly add the sodium methoxide solution to the reaction flask via the dropping funnel, ensuring the internal temperature remains below 5°C.

    • Causality: This initial cooling is critical to control the exothermic reaction and prevent side reactions. Sodium methoxide acts as a base to activate the nitrile group for nucleophilic attack.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes.

  • Quenching: Add glacial acetic acid (1.06 mL) to neutralize the sodium methoxide.

    • Causality: Neutralization is essential before adding the hydrazine derivative, which can be sensitive to strongly basic conditions.

  • Second Reactant Addition: Slowly add a solution of methyl carbazate (39g) in methanol (250 mL) to the reaction mixture.

  • Final Reaction: Stir the resulting mixture for an additional 30 minutes at room temperature.

  • Isolation: Concentrate the reaction solution under reduced pressure using a rotary evaporator until it is nearly dry.

  • Precipitation & Purification: Add acetone (1000 mL) to the residue. Stir vigorously at room temperature for 30 minutes to induce precipitation and break up any solids.

    • Causality: The product is insoluble in acetone, allowing for its effective separation from the methanol-soluble impurities. This step is crucial for achieving high purity and removing residual toxic reagents like chloroacetonitrile.[1]

  • Filtration & Drying: Collect the light-yellow solid by vacuum filtration. Wash the solid with a small amount of cold acetone. Dry the product at 50°C to a constant weight.

    • Expected Outcome: ~70.1 g of a light-yellow solid (93.1% yield) with an HPLC purity of ≥99.5%.[1][2]

Scaling-Up the Synthesis: Protocol and Considerations

Scaling this process requires careful attention to engineering and safety principles. A 50x scale-up is presented here as a representative pilot-scale batch.

Core Principles of Scale-Up
  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. Exothermic steps that were easily managed with an ice bath at the bench scale will require a jacketed reactor with an efficient thermal control unit to prevent thermal runaways.

  • Mass Transfer (Mixing): Efficient mixing is harder to achieve in large vessels. Inadequate mixing can lead to localized "hot spots," concentration gradients, and ultimately, lower yields and higher impurity levels. The choice of impeller type (e.g., pitched-blade turbine, anchor) and agitation speed is critical.

  • Addition Rates: The rate of reagent addition, especially the sodium methoxide solution, must be carefully controlled and will be significantly slower than at the bench scale to allow for proper heat dissipation.

Caption: A typical workflow for the scaled-up production process.

Equipment and Materials (Pilot Scale)
  • 50 L glass-lined or stainless steel jacketed reactor with overhead stirrer, baffle, and temperature probe.

  • Thermal control unit (TCU) for heating and cooling.

  • Calibrated addition vessel with a pump or pressure transfer system.

  • Vacuum pump and receiver for distillation.

  • Crystallization vessel with agitator.

  • Nutsche filter-dryer or centrifuge for product isolation.

  • Vacuum oven.

Reagents (50x Scale-Up)
ReagentM.W.QuantityMoles
Chloroacetonitrile75.502.50 kg33.1
Methyl Carbazate90.081.95 kg21.6
Sodium Methoxide54.0250.0 g0.925
Glacial Acetic Acid60.0553.0 mL~0.925
Methanol-25 L-
Acetone-50 L-
Detailed Scaled-Up Protocol
  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and inerted with nitrogen. Start the overhead stirrer at a moderate speed.

  • Initial Charge: Charge the reactor with chloroacetonitrile (2.50 kg) and methanol (10 L).

  • Cooling: Cool the reactor contents to 0°C using the TCU.

  • Catalyst Addition: In a separate vessel, dissolve sodium methoxide (50g) in methanol (2.5 L). Transfer this solution to the addition vessel. Add the sodium methoxide solution to the reactor subsurface over 30-60 minutes, maintaining the internal temperature at <5°C.

  • Reaction 1: Once the addition is complete, allow the batch to warm to 20-25°C and hold for 30 minutes.

  • Quench: Add glacial acetic acid (53 mL) to the reactor.

  • Second Reactant Addition: Add a solution of methyl carbazate (1.95 kg) in methanol (12.5 L) to the reactor over 30-45 minutes, maintaining the temperature between 20-25°C.

  • Reaction 2: Stir for 30-60 minutes after the addition is complete. Take an in-process control (IPC) sample to check for reaction completion via HPLC.

  • Solvent Distillation: Once complete, concentrate the batch by distilling the methanol under vacuum.

  • Precipitation: Transfer the concentrated residue to a crystallization vessel. Add acetone (50 L) over 1 hour with good agitation. Stir the resulting slurry for 1-2 hours at room temperature.

  • Isolation & Drying: Filter the product using a Nutsche filter or centrifuge. Wash the cake with cold acetone. Dry the product in a vacuum oven at 50°C until the loss on drying (LOD) is constant.

    • Expected Outcome: ~3.5 kg of product.

Process Optimization and Troubleshooting
IssueProbable Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction. - Product loss during transfers or filtration. - Side reactions due to temperature excursion.- Increase reaction time for step 8; confirm completion with IPC. - Ensure efficient transfer and proper filter cloth selection. - Verify TCU performance and slow addition rates.
High Impurity Levels (e.g., residual Chloroacetonitrile) - Inefficient precipitation/wash. - Insufficient reaction time.- Increase acetone volume or add a reslurry step in fresh acetone. - Ensure reaction goes to completion before work-up.
Poor Filterability - Very fine particles formed during precipitation.- Slow down the addition of acetone (the anti-solvent). - Increase the slurry time to allow for particle size growth.
Clumping during Drying - Inefficient initial filtration leaving excess solvent.- Deliquor the filter cake thoroughly before drying. - Use a dryer with agitation capabilities (e.g., paddle dryer).

Quality Control and Analytical Methods

Robust analytical methods are essential for ensuring the final product meets the required specifications for use in further manufacturing.

High-Performance Liquid Chromatography (HPLC) for Purity

HPLC is the primary method for determining the purity of the final product and for monitoring reaction progress.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Detector: UV at 220 nm.

  • Acceptance Criteria: Purity ≥ 99.5%, individual impurities ≤ 0.1%.

Spectroscopic Characterization
  • ¹H NMR: To confirm the chemical structure. Key signals should be integrated and compared to a reference standard.

  • Mass Spectrometry (MS): To confirm the molecular weight (165.58 g/mol ) and fragmentation pattern.

  • FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H, C=N, and C-Cl bonds.

Conclusion

The successful scale-up of n-Methylcarboxy-2-chloroacetamidrazone production is achievable through a systematic approach that prioritizes process understanding, safety, and control. By carefully managing critical parameters such as temperature, mixing, and addition rates, the high yield and purity achieved at the bench scale can be replicated in a pilot plant setting. The protocols and insights provided in this guide offer a comprehensive framework for researchers and chemists to navigate the complexities of process scale-up, ensuring the reliable production of this vital pharmaceutical intermediate. Thinking about scalability from the earliest stages of development is crucial for a smooth transition from laboratory discovery to industrial impact.[4]

References

  • Title: From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis Source: HWS Labortechnik Mainz URL: [Link]

  • Title: Saving Time and Money with Pilot Scale Process Chemistry Source: Asynt URL: [Link]

  • Title: Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents Source: PMC (Molecules) URL: [Link]

  • Title: From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up... Source: YouTube URL: [Link]

  • Title: 2-(2-Chloro-1-iminoethyl)hydrazinecarboxylic Acid Methyl Ester Source: ChemBK URL: [Link]

  • Title: 1,2,4-Triazole Synthesis via Amidrazones Source: Thieme Connect URL: [Link]

  • Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis and Characterization of New Amidrazones Based on [4,4'-Bithiazole]-2,2'-Diamine Source: Taylor & Francis Online URL: [Link]

  • Title: Guide of Pilot Plant Scale-Up Techniques Source: Adesis, Inc. URL: [Link]

  • Title: Functionality of amidines and amidrazones Source: Semantic Scholar URL: [Link]

  • Title: Mechanism investigations: reaction between α‐amino hydrazone 4 a and acetyl chloride 7, or chloroacetyl chloride 8. Source: ResearchGate URL: [Link]

  • Title: Spectroscopic Methods in Evaluation of Antioxidant Potential, Enzyme Inhibition, Cytotoxicity, and Antimicrobial Activity of the Synthesized N3-Substituted Amidrazones Source: PMC (Molecules) URL: [Link]

  • Title: Synthesis of Some New Hydrazones from Quinazolinone Moiety Source: Iraqi National Journal of Chemistry URL: [Link]

  • Title: SCALEUP ISSUES FROM BENCH TO PILOT Source: Hazen Research URL: [Link]

  • Title: Synthesis and Characterization of New Amidrazones Based on [4,4'-Bithiazole]-2,2'-Diamine Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis, characterization and antibacterial activity of bis-amidrazones and bis-triazolones derivatives Source: ResearchGate URL: [Link]

  • Title: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA Source: PMC (Molecules) URL: [Link]

  • Title: The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Source: SCIRP URL: [Link]

  • Title: Chemistry of amidrazones Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: N-Methylcarbonyl-2-chloroacetamidrazone CAS 155742-64-6 Source: Home Sunshine Pharma URL: [Link]

  • Title: 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride Source: MDPI (Medical Sciences Forum) URL: [Link]

  • Title: N-Methylcarbonyl-2-chloroacetamidrazone, CasNo.155742-64-6 Source: LookChem URL: [Link]

  • Title: A Review of the Biological Activity of Amidrazone Derivatives Source: PMC (Molecules) URL: [Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Evaluation of n-Methylcarboxy-2-chloroacetamidrazone Derivatives

Scientific Context & Chemical Profiling n-Methylcarboxy-2-chloroacetamidrazone (CAS 155742-64-6 / 1185503-26-7), also known as methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate, is a highly reactive, versatile buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Chemical Profiling

n-Methylcarboxy-2-chloroacetamidrazone (CAS 155742-64-6 / 1185503-26-7), also known as methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate, is a highly reactive, versatile building block predominantly utilized in the synthesis of 1,2,4-triazolone pharmacophores[1]. Its most notable clinical derivative is Aprepitant , a potent and selective neurokinin-1 (NK-1) receptor antagonist used to manage chemotherapy-induced nausea and vomiting[1].

Beyond Aprepitant, N3-substituted amidrazone derivatives synthesized from this precursor exhibit a broad spectrum of bioactivities, including antiproliferative, antimicrobial, and anti-inflammatory effects[2]. Because the raw chloroacetamidrazone intermediate contains highly reactive moieties and residual toxic byproducts (e.g., chloroacetonitrile) from its synthesis, it must be fully cyclized, purified, and properly formulated before introduction into delicate in vitro cell culture systems[1]. This guide details the self-validating protocols required to prepare and evaluate these downstream amidrazone derivatives in biological assays.

Biological Pathway: NK-1 Receptor Antagonism

Amidrazone derivatives, particularly Aprepitant, exert their primary antiproliferative and anti-inflammatory effects by competitively binding to the NK-1 G-protein coupled receptor (GPCR), thereby blocking the endogenous ligand, Substance P.

G SubP Substance P (Endogenous Ligand) NK1R NK-1 Receptor (GPCR) SubP->NK1R Binds Antagonist Amidrazone Derivative (e.g., Aprepitant) Antagonist->NK1R Competitive Inhibition Inhibition Apoptosis & Growth Arrest Antagonist->Inhibition Induces Gq Gq Protein Activation NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC MAPK MAPK / ERK Pathway PLC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation

Fig 1: NK-1 receptor signaling pathway and competitive inhibition by amidrazone derivatives.

Reagent Preparation & Causality in Handling

The synthesized amidrazone derivatives are generally hydrophobic. Proper stock solution preparation is critical to ensure bioavailability without inducing vehicle toxicity.

  • Primary Stock: Dissolve the purified amidrazone derivative in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10.24 mg/mL or 100 mM, depending on the molecular weight[3].

  • Working Aliquots: Store at -20°C in amber vials to prevent photodegradation of the imine/triazole bonds.

  • Assay Dilution (Critical Causality): When introducing the compound to cell culture media (e.g., RPMI 1640 or DMEM), the final concentration of DMSO must strictly remain ≤0.5% (v/v) [4].

    • Causality: DMSO concentrations exceeding 0.5% disrupt lipid bilayer integrity and induce spontaneous apoptosis in Peripheral Blood Mononuclear Cells (PBMCs) and cancer cell lines, which will artificially inflate the apparent cytotoxicity of the drug[4].

Experimental Protocols

Protocol A: PBMC Anti-Inflammatory & Cytokine Inhibition Assay

This protocol evaluates the ability of amidrazone derivatives to suppress pro-inflammatory cytokines (TNF-α, IL-6) in human immune cells[4].

Step-by-Step Methodology:

  • Cell Isolation & Seeding: Isolate human PBMCs via density gradient centrifugation. Seed cells at a density of 1×106 cells/mL in 24-well polypropylene, non-adherent plates [4].

    • Causality: Polypropylene prevents monocyte adherence. If standard polystyrene tissue culture plates are used, monocytes will adhere and artificially activate, skewing baseline TNF-α and IL-6 levels before the drug is even applied[4].

  • Stimulation: Add 1 µg/mL of Lipopolysaccharide (LPS) from E. coli serotype O55:B5 to the wells[4].

    • Causality: LPS acts as a potent TLR4 agonist, creating a self-validating positive control environment that mimics a severe bacterial inflammatory response, allowing the anti-inflammatory suppression by the amidrazone to be accurately quantified[4].

  • Treatment: Add the amidrazone derivatives at escalating concentrations (e.g., 10, 50, and 100 µg/mL). Include a vehicle control (0.5% DMSO) and a positive reference control (e.g., Ibuprofen at 100 µg/mL)[4].

  • Incubation & Harvest: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Centrifuge the plates at 400× g for 5 minutes at room temperature to pellet the cells[5].

  • Analysis: Harvest the supernatant and quantify TNF-α, IL-6, and IL-10 levels using standard sandwich ELISA kits[4].

Protocol B: NK-1R Antagonism & Cancer Cell Viability (MTT) Assay

This protocol assesses the antiproliferative effects of Aprepitant-like derivatives on NK-1R-expressing cancer cell lines, such as Gallbladder carcinoma (GBC-SD) or Osteosarcoma (MG-63)[6][7].

Step-by-Step Methodology:

  • Cell Seeding: Seed GBC-SD or MG-63 cells at 4×103 to 5×103 cells/well in a 96-well plate. Incubate for 24 hours to allow for cellular attachment[6][7].

  • Compound Exposure: Treat the cells with the amidrazone derivative at concentrations ranging from 5 µM to 150 µM for 24 to 48 hours[6][7].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 3 to 4 hours[6][7].

    • Causality: This specific incubation window allows mitochondrial succinate dehydrogenase in viable cells to cleave the tetrazolium ring into insoluble purple formazan without saturating cellular export mechanisms, which would cause premature cell death[7].

  • Solubilization (Critical Step): Carefully aspirate and discard all culture medium from the wells. Add 100–150 µL of 100% DMSO to each well to solubilize the formazan crystals[6][7].

    • Causality: Complete removal of the culture medium is mandatory because the phenol red pH indicator in standard DMEM/RPMI absorbs light near the 490 nm spectrum, which severely interferes with the spectrophotometric readout and reduces the signal-to-noise ratio[7].

  • Quantification: Incubate for 10–15 minutes at 37°C, then read the absorbance on a microplate reader at 490 nm[6][7].

Quantitative Data Presentation

To benchmark newly synthesized n-Methylcarboxy-2-chloroacetamidrazone derivatives, their efficacy should be compared against established literature values for Aprepitant and other leading amidrazones.

Compound / DerivativeTarget Cell Line / Assay ModelKey Finding / IC₅₀Cytokine / Growth Inhibition
Aprepitant (Standard)GBC-SD (Gallbladder Cancer)IC₅₀ = 11.76 µMBlocked NK-1R; significant reduction in migration[6]
Aprepitant (Standard)NOZ (Gallbladder Cancer)IC₅₀ = 15.32 µMBlocked NK-1R; significant reduction in migration[6]
Aprepitant (Standard)MG-63 (Osteosarcoma)Dose-dependentSuppressed MMP-2 and MMP-9 expression[7]
Amidrazone Deriv. 2b LPS-stimulated PBMCsN/A (Toxicity at 100 µg/mL)Inhibited TNF-α, IL-6, and IL-10 by 92–99%[4]
Amidrazone Deriv. 2c PHA-stimulated PBMCsN/A (High Viability)85% inhibition of lymphocyte proliferation at 100 µg/mL[4]

References

  • Guidechem. "How to Synthesize N-Methylcarbonyl-2-chloroacetamidrazone? - FAQ".
  • MDPI / PMC. "A Review of the Biological Activity of Amidrazone Derivatives".
  • MDPI / PMC. "Modeling of Effectiveness of N3-Substituted Amidrazone Derivatives as Potential Agents against Gram-Positive Bacteria".
  • MDPI / PMC. "Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid".
  • Bio-protocol. "Lymphocyte Proliferation Assay Protocol".
  • PMC. "Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation".
  • PMC. "The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting n-Methylcarboxy-2-chloroacetamidrazone Synthesis

Welcome to the Technical Support Center. This portal is designed for researchers and process chemists optimizing the synthesis of n-Methylcarboxy-2-chloroacetamidrazone (also known as N-methoxycarbonyl-2-chloroacetamidra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers and process chemists optimizing the synthesis of n-Methylcarboxy-2-chloroacetamidrazone (also known as N-methoxycarbonyl-2-chloroacetamidrazone).

As a critical, high-value intermediate in the convergent synthesis of Aprepitant—a blockbuster neurokinin-1 (NK-1) receptor antagonist documented in1[1]—the efficient production of this amidrazone is paramount. Traditional synthesis methods often suffer from poor atom economy, the retention of highly toxic chloroacetonitrile, and severe product degradation during isolation[2].

This guide provides field-proven troubleshooting insights, causality-driven FAQs, and a self-validating experimental protocol to help you achieve >93% yields with pharmaceutical-grade purity.

Reaction Pathway Visualization

ReactionPathway Step1 Chloroacetonitrile + Methanol Intermediate Methyl 2-chloroacetimidate (Reactive Intermediate) Step1->Intermediate NaOMe (Cat.) 0°C to RT, 30 min Product n-Methylcarboxy-2- chloroacetamidrazone Intermediate->Product Glacial Acetic Acid pH Modulation Reagent2 Hydrazine Methyl Formate (Methyl Carbazate) Reagent2->Product Nucleophilic Condensation

Reaction pathway for n-Methylcarboxy-2-chloroacetamidrazone synthesis.

Troubleshooting FAQs: Causality & Process Optimization

Q: Why is my reaction yield stalling below 75%, and why am I detecting highly toxic, unreacted chloroacetonitrile in the final product? A: This is a classic issue of kinetic versus thermodynamic control during the Pinner-type imidate formation. Chloroacetonitrile is highly volatile and reactive. If the sodium methoxide (NaOMe) catalyst is added at room temperature, the exothermic nature of the methoxylation causes localized heating. This leads to the volatilization of the chloroacetonitrile and triggers undesired polymerization side-reactions[2]. The Fix: Implement strict thermal boundaries. Cool the methanolic chloroacetonitrile solution to exactly 0°C before the dropwise addition of NaOMe. This ensures complete kinetic conversion to the methyl 2-chloroacetimidate intermediate without thermal degradation.

Q: My final amidrazone product degrades during the condensation phase. How do I stabilize the intermediate? A: Degradation at this stage is almost always caused by a pH mismatch. The initial imidate formation requires a highly basic environment (provided by NaOMe). However, the subsequent nucleophilic attack by hydrazine methyl formate (methyl carbazate) requires a mildly acidic environment to activate the imine carbon and prevent the decomposition of the hydrazine derivative[2]. The Fix: Introduce a precise stoichiometric quench using glacial acetic acid immediately after the 30-minute imidate formation window. This neutralizes the basic catalyst and creates the optimal mildly acidic conditions required for high-yield amidrazone condensation.

Q: The traditional post-treatment involves overnight vacuum concentration, which yields a gummy, impure product. How can I optimize isolation? A: Prolonged vacuum concentration is energy-intensive and subjects the thermally sensitive amidrazone to unnecessary heat stress. This bakes the product, leading to decomposition and the trapping of toxic chloroacetonitrile residues[2]. The Fix: Transition to an anti-solvent precipitation strategy. Concentrate the reaction mixture only to near-dryness, then immediately triturate with acetone at room temperature. Acetone acts as an ideal anti-solvent: it selectively solubilizes unreacted starting materials and organic impurities while forcing the highly polar n-Methylcarboxy-2-chloroacetamidrazone to precipitate as a highly pure, easily filterable solid[2].

Quantitative Process Optimization

The following table summarizes the mechanistic impact of moving from a traditional synthesis approach to our optimized protocol.

ParameterTraditional MethodOptimized ProtocolMechanistic Impact
Catalyst Addition Temp Room Temperature0°CPrevents volatilization of chloroacetonitrile; controls exotherm.
pH Modulator NoneGlacial Acetic AcidActivates imine carbon; prevents hydrazine degradation.
Post-Treatment Overnight VacuumAcetone TriturationEliminates thermal stress; selectively washes out toxic residues.
Process Time > 18 hours< 4 hoursDrastically reduces energy consumption and cycle time.
Yield < 75%93.1%Maximizes atom economy via kinetic control.
HPLC Purity ~ 92%99.8%Anti-solvent precipitation yields a pharmaceutical-grade intermediate.
Self-Validating Experimental Protocol

This step-by-step methodology incorporates In-Process Control (IPC) checkpoints to ensure the reaction is self-validating and proceeds exactly as intended, adapted from optimized 2[2].

Phase 1: Imidate Formation (Kinetic Control)
  • Setup: Purge a 1000 mL three-neck round-bottom flask with nitrogen. Maintain the N₂ blanket throughout the entire procedure to prevent oxidative degradation.

  • Charge: Add 50.0 g (0.67 mol) of chloroacetonitrile and 200 mL of anhydrous methanol to the flask.

  • Thermal Control: Submerge the flask in an ice bath and cool the internal temperature to exactly 0°C.

  • Catalysis: In a separate vial, dissolve 1.0 g of sodium methoxide in 50 mL of anhydrous methanol. Add this solution dropwise to the main flask over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Maturation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25°C) and stir for exactly 30 minutes.

    • IPC Checkpoint: TLC (Thin-Layer Chromatography) should confirm the complete consumption of the chloroacetonitrile starting material.

Phase 2: Amidrazone Condensation (pH Modulation)
  • Acidic Quench: Add 1.06 mL of glacial acetic acid to the reaction mixture to neutralize the basic catalyst and activate the intermediate.

  • Reagent Addition: Slowly add a solution of 39.0 g (0.43 mol) hydrazine methyl formate dissolved in 250 mL of methanol.

  • Condensation: Stir the resulting mixture at room temperature for an additional 30 minutes.

Phase 3: Anti-Solvent Isolation
  • Concentration: Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (maintaining a bath temperature <40°C) until a near-dry slurry is formed. Crucial: Do not bake to absolute dryness.

  • Trituration: Add 1000 mL of acetone to the slurry. Stir vigorously (beat) at room temperature for 30 minutes to extract impurities.

  • Filtration: Vacuum filter the suspension. Wash the resulting filter cake with a small volume (50 mL) of cold acetone.

  • Drying: Dry the light yellow solid in a forced-air oven at 50°C until a constant weight is achieved.

Expected Outcome: You should obtain approximately 70.1 g of n-Methylcarboxy-2-chloroacetamidrazone, representing a 93.1% yield (based on hydrazine methyl formate) with an HPLC purity of ≥99.8% [2].

References
  • Guidechem. "How to Synthesize N-Methylcarbonyl-2-chloroacetamidrazone? - FAQ". Guidechem.
  • DrugFuture. "Aprepitant, MK-869, MK-0869, L-754030, Emend-药物合成数据库". DrugFuture Chemical Database.

Sources

Optimization

troubleshooting common impurities in n-Methylcarboxy-2-chloroacetamidrazone crystallization

Welcome to the technical support guide for n-Methylcarboxy-2-chloroacetamidrazone (N-MCC). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for n-Methylcarboxy-2-chloroacetamidrazone (N-MCC). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization and purification of this key pharmaceutical intermediate. As an essential precursor in the synthesis of drugs like Aprepitant, achieving high purity of N-MCC is critical for the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide is designed for researchers, chemists, and process development professionals to help diagnose and resolve common challenges encountered during the isolation of N-MCC.

Section 1: FAQs - Understanding the Fundamentals

This section addresses high-level questions about the synthesis and purification of n-Methylcarboxy-2-chloroacetamidrazone.

Q1: What is the standard synthesis route for N-MCC and what are its critical parameters?

The most common laboratory- and industrial-scale synthesis involves a condensation reaction between chloroacetonitrile and hydrazine methyl formate.[1] The reaction is typically performed in methanol with a catalytic amount of sodium methoxide. Glacial acetic acid is subsequently added to catalyze the condensation.[1]

Critical Parameters:

  • Temperature Control: The initial reaction with sodium methoxide is performed at low temperatures (e.g., 0°C) to control reactivity, followed by warming to room temperature.[1]

  • Inert Atmosphere: Conducting the reaction under nitrogen protection is crucial to prevent side reactions and degradation.[1]

  • Stoichiometry: Precise control over the molar ratios of reactants is essential to minimize unreacted starting materials in the final product.

Q2: What are the most common impurities in N-MCC crystallization and how do they form?

Impurities in N-MCC typically arise from unreacted starting materials, side reactions, or degradation. Identifying the nature of the impurity is the first step in effective troubleshooting.

Impurity NameLikely Source / Formation MechanismImpact on Crystallization & Final Product
Chloroacetonitrile Unreacted starting material.[1]Highly toxic. Its presence indicates an incomplete reaction or inefficient initial workup. It can inhibit crystal growth and lower the melting point of the final product.
Hydrazine Methyl Formate Unreacted starting material.[1]Can co-precipitate with the product, reducing overall purity. May lead to the formation of other hydrazine-related side products.
Hydrolysis Product Hydrolysis of the methylcarboxy group or the amidrazone moiety, especially in the presence of excess water or harsh pH during workup.Increases the polarity of the impurity, which may alter crystallization kinetics. Can interfere with subsequent synthetic steps.
Self-Condensation Products The reactive chloroacetyl group can potentially react with the nucleophilic nitrogen atoms of another N-MCC molecule, especially at elevated temperatures.These higher molecular weight impurities are often less soluble and can act as nucleation inhibitors or become trapped within the crystal lattice.
Q3: Why is crystallization the preferred method for purifying N-MCC?

Crystallization is a robust and scalable purification technique that excels at removing impurities with different solubility profiles from the target compound. For N-MCC, a well-designed crystallization process, particularly one using an anti-solvent like acetone, effectively removes highly soluble impurities such as residual chloroacetonitrile.[1] This method is superior to others like column chromatography, which can lead to product decomposition on the stationary phase.[2]

Q4: What is the recommended solvent system for N-MCC crystallization?

The synthesis is typically performed in methanol.[1] For purification, the crude product is often isolated by concentrating the methanolic reaction mixture and then inducing precipitation by adding a less polar anti-solvent. Acetone has been shown to be highly effective for this purpose, yielding high-purity N-MCC as a light yellow solid.[1] The principle is that N-MCC has low solubility in acetone, while the key impurities (unreacted starting materials) remain in the solvent phase.

Section 2: Troubleshooting Guide - Common Crystallization Problems

This guide provides a systematic approach to resolving specific issues encountered during N-MCC crystallization.

Problem 1: Final product has low purity (<99% by HPLC) due to residual starting materials.
  • Probable Cause: This is the most common issue and typically points to either an incomplete reaction or an inefficient workup procedure that fails to remove unreacted chloroacetonitrile and hydrazine methyl formate.[1]

  • Solution & Scientific Rationale:

    • Reaction Optimization: Ensure the reaction has gone to completion by monitoring via TLC or HPLC. If the reaction is sluggish, consider slightly extending the reaction time (e.g., by 30-60 minutes) after the addition of reactants.

    • Anti-Solvent Precipitation Protocol: The most effective solution is a robust anti-solvent precipitation. The solubility of N-MCC in acetone is significantly lower than that of the polar, smaller starting materials. By adding the concentrated methanolic solution to a large volume of acetone, the product is forced to precipitate while the impurities remain in the mother liquor.

    • Washing: Ensure the filtered solid is thoroughly washed with cold acetone to remove any remaining mother liquor containing dissolved impurities.

Problem 2: The isolated product is an off-color oil or fails to solidify.
  • Probable Cause A: High Level of Impurities: A high concentration of impurities can depress the freezing point and inhibit the formation of a stable crystal lattice, causing the product to "oil out."

  • Solution A:

    • Re-dissolution and Re-precipitation: If the product oils out, attempt to redissolve the oil in a minimum amount of a suitable solvent (like methanol) and repeat the anti-solvent precipitation with a larger volume of cold acetone, adding the dissolved product solution very slowly to the vigorously stirred anti-solvent. This maintains a low level of supersaturation, which favors crystal growth over nucleation.

  • Probable Cause B: Rapid Precipitation: Crashing the product out of solution by adding the anti-solvent too quickly or cooling too rapidly leads to the formation of an amorphous, often oily, solid instead of a crystalline one.

  • Solution B:

    • Control the Rate of Supersaturation: Slow down the addition of the anti-solvent.

    • Introduce Seeding Crystals: If available, add a few seed crystals of pure N-MCC to the solution once it becomes slightly turbid. This provides a template for ordered crystal growth.

    • Gradual Cooling: If cooling crystallization is used, reduce the temperature slowly (e.g., 5-10°C per hour) to allow time for proper lattice formation.

Problem 3: The final product is yellow or brown, not white to light-yellow.
  • Probable Cause: The color often originates from degradation products formed due to heat, oxygen, or other contaminants during the synthesis or workup.

  • Solution & Scientific Rationale:

    • Inert Atmosphere: Re-evaluate the synthesis step to ensure it was conducted under a strict nitrogen or argon atmosphere, as described in established protocols.[1] Oxygen can lead to oxidative side products that are often colored.

    • Temperature Control: Avoid excessive heat during the concentration of the reaction mixture. Use a rotary evaporator with the bath temperature set no higher than 40-50°C.

    • Activated Carbon (Charcoal) Treatment: For a batch that is already colored, a re-crystallization step incorporating activated carbon can be effective. The large surface area and porous structure of activated carbon allow it to adsorb the large, flat, aromatic molecules that are often responsible for color, while having a lower affinity for the target compound.

      • Protocol: Dissolve the colored N-MCC in a minimum amount of warm methanol. Add a small amount of activated carbon (typically 1-2% w/w). Stir for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon. Proceed with the crystallization of the decolorized filtrate.

Problem 4: The crystallization yield is unexpectedly low.
  • Probable Cause A: Product Loss to Mother Liquor: The product may have higher than expected solubility in the chosen solvent/anti-solvent mixture, especially if the volume of the primary solvent (methanol) was too high before adding the anti-solvent (acetone).

  • Solution A:

    • Optimize Solvent Volume: Before adding acetone, ensure the methanolic reaction mixture is concentrated as much as possible, ideally to a thick slurry or near dryness.[1]

    • Cooling: After precipitation with acetone, cool the slurry (e.g., to 0-5°C) for a period (30-60 minutes) before filtration. The solubility of N-MCC will decrease at lower temperatures, increasing the recovery.

    • Second Crop: Concentrate the mother liquor to see if a second, potentially less pure, crop of crystals can be obtained. This crop can be combined with a future batch for re-purification.

  • Probable Cause B: Premature Precipitation: If the product precipitates during the hot filtration of a charcoal treatment, significant yield will be lost on the filter paper.

  • Solution B:

    • Maintain Temperature: Use a heated or jacketed funnel for hot filtration steps to prevent the solution from cooling and the product from crystallizing prematurely.

    • Use a More Solubilizing Solvent System: Add a slightly larger amount of the primary solvent (e.g., methanol) to ensure the product remains dissolved at the filtration temperature.

Section 3: Key Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol is a general-purpose starting point for the analysis of N-MCC and should be validated internally.

ParameterSpecification
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg/mL in Acetonitrile/Water (50:50)
Protocol 2: High-Purity Crystallization via Acetone Precipitation

This protocol is adapted from a high-yield synthesis method.[1]

  • Following the synthesis of N-MCC in methanol, concentrate the reaction solution under reduced pressure (rotary evaporator, <50°C) until it is near dryness, resulting in a thick slurry or powder.

  • In a separate flask, place a volume of acetone approximately 10-15 times the initial volume of methanol used in the reaction.

  • Slowly add the concentrated crude N-MCC slurry to the vigorously stirring acetone at room temperature. A precipitate should form immediately.

  • Continue to stir the resulting slurry at room temperature for at least 30 minutes to ensure complete precipitation and to allow for the dissolution of more soluble impurities.

  • Filter the light yellow solid using a Buchner funnel.

  • Wash the filter cake thoroughly with cold acetone (2-3 portions).

  • Dry the solid under vacuum or in a blast air oven at a moderate temperature (e.g., 50°C) to a constant weight.[1] The expected purity should be >99.5% by HPLC.[1]

Section 4: Visual Guides & Workflows

Diagram 1: Synthesis and Impurity Formation Pathway

G Chloroacetonitrile Chloroacetonitrile (Starting Material) Reaction Condensation Reaction (Methanol, NaOMe, Acetic Acid) Chloroacetonitrile->Reaction HMF Hydrazine Methyl Formate (Starting Material) HMF->Reaction Product n-Methylcarboxy-2-chloroacetamidrazone (Desired Product) Reaction->Product Impurity_SM1 Residual Chloroacetonitrile Reaction->Impurity_SM1 Incomplete Reaction Impurity_SM2 Residual Hydrazine Methyl Formate Reaction->Impurity_SM2 Incomplete Reaction Impurity_Hydrolysis Hydrolysis Products Product->Impurity_Hydrolysis Presence of Water/Heat

Caption: Key pathways in the synthesis of N-MCC and the origin of common impurities.

Diagram 2: Troubleshooting Logic Flowchart

G Start Crystallization Issue? LowPurity Low Purity (<99%) Start->LowPurity OffColor Off-Color (Yellow/Brown) Start->OffColor OilingOut Product Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Cause_Purity Cause: Residual Starting Materials LowPurity->Cause_Purity Cause_Color Cause: Degradation OffColor->Cause_Color Cause_Oil Cause: Rapid Precipitation or High Impurity Load OilingOut->Cause_Oil Cause_Yield Cause: Product Soluble in Mother Liquor LowYield->Cause_Yield Solution_Purity Solution: Optimize Acetone Precipitation & Wash Cause_Purity->Solution_Purity Solution_Color Solution: Use Inert Atmosphere, Consider Charcoal Treatment Cause_Color->Solution_Color Solution_Oil Solution: Slow Anti-Solvent Addition, Use Seeding Cause_Oil->Solution_Oil Solution_Yield Solution: Concentrate Further, Cool Slurry Before Filtration Cause_Yield->Solution_Yield

Caption: A logical flowchart for diagnosing and solving common N-MCC crystallization issues.

References

  • Pharmaffiliates. CAS No : 155742-64-6 | Product Name : N-Methylcarbonyl-2-chloroacetamidrazone. Available at: [Link]

  • Google Patents. US4012436A - Carbamoyl chlorides.
  • Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • MDPI. (2025). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Available at: [Link]

  • Agilent Technologies. (2008). Rapid Separation and Identification of Carbonyl Compounds by HPLC Application. Available at: [Link]

  • PMC. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available at: [Link]

  • Keio Associated Repository of Academic resources (KOARA). (1975). Studies on thiazole and thiazoline derivatives. XII. synthesis of 2-carbamoyl, 2-(N-alkylcarbamoyl) and 2-(N-alkylthiocarbamoyl)-3, 4-dimethyl-4-thiazoline. Available at: [Link]

  • ResearchGate. (2022). Highly efficient approach to the synthesis of 2‐Chloro‐2‐methylbutane in a continuous‐flow microreactor. Available at: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of n-Methylcarboxy-2-chloroacetamidrazone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the thermal and chemical degradation of n-Methylcarboxy-2-chloroacetamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the thermal and chemical degradation of n-Methylcarboxy-2-chloroacetamidrazone during long-term storage. As a critical intermediate in the synthesis of pharmaceuticals like aprepitant, maintaining its purity and integrity is paramount for successful downstream applications.[1] This document outlines the potential degradation pathways, recommended storage protocols, and troubleshooting procedures to ensure the long-term viability of this compound.

Section 1: FAQs - Quick Reference Guide

Q1: What is the optimal temperature for the long-term storage of n-Methylcarboxy-2-chloroacetamidrazone? A: For long-term stability, it is highly recommended to store the compound under refrigerated conditions (2°C to 8°C).[2][3] For extended periods, ultra-low temperature storage (-20°C or -80°C) can further mitigate degradation risks by significantly slowing down chemical reaction rates.[2] Avoid storing at room temperature, as this can accelerate degradation.

Q2: What are the primary chemical groups on this molecule that are susceptible to degradation? A: The molecule contains three primary functional groups prone to degradation: the hydrazone moiety, the chloroacetamide group, and the methyl ester group.[4] Each is susceptible to hydrolysis, while the hydrazone is also sensitive to oxidation and thermal cleavage.[5][6][7]

Q3: How critical is humidity control during storage? A: Humidity control is critical. Moisture can facilitate hydrolytic degradation of all three susceptible functional groups.[8][9][10] Therefore, the compound should be stored in a tightly sealed container, preferably with a desiccant, or under an inert atmosphere (e.g., Argon, Nitrogen) to minimize exposure to atmospheric moisture.

Q4: Is n-Methylcarboxy-2-chloroacetamidrazone sensitive to light? A: While specific photostability data for this exact compound is not widely published, many active pharmaceutical ingredients (APIs) and intermediates are susceptible to photodegradation.[9][11] As a precautionary measure, it is best practice to store the compound in an amber or opaque container to protect it from light.

Q5: What are the common visual signs of degradation? A: A noticeable change in color (e.g., from a light yellow powder to a darker yellow or brown) or a change in physical state (e.g., clumping, melting) can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always necessary.

Section 2: The Chemistry of Degradation

A thorough understanding of the molecule's structure is key to preventing its degradation. The stability of n-Methylcarboxy-2-chloroacetamidrazone is governed by the chemical properties of its constituent functional groups.

Key Functional Groups and Their Inherent Instabilities
  • Chloroacetamide: This group is susceptible to both acid- and base-catalyzed hydrolysis.[5][12][13] The chlorine atom can be displaced by nucleophiles, and the amide bond can be cleaved under harsh pH conditions.[13][14]

  • Hydrazone: The carbon-nitrogen double bond of the hydrazone is prone to hydrolysis, particularly in acidic conditions, which would break the molecule into its constituent hydrazine and carbonyl precursors.[15][16] This group can also be a site for oxidation.[7]

  • Methyl Ester: Ester groups are readily hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and methanol.

Primary Degradation Pathways

The primary mechanisms that compromise the stability of n-Methylcarboxy-2-chloroacetamidrazone are hydrolysis and thermal decomposition.

  • Hydrolysis: This is the most significant threat during storage, especially if moisture is present. Water can attack the electrophilic centers of the ester, amide, and hydrazone groups, leading to the formation of multiple degradation products. The rate of hydrolysis is often pH-dependent.[8][17]

  • Thermal Decomposition: Elevated temperatures provide the energy needed to overcome reaction barriers, accelerating degradation. For hydrazones, thermal stress can lead to the cleavage of the weak nitrogen-nitrogen single bond.[6][18] The decomposition of methylhydrazine derivatives can produce byproducts such as ammonia and nitrogen gas.[19] A reported melting point of >125°C with decomposition suggests thermal lability at higher temperatures.[20]

G cluster_0 Degradation Stressors cluster_1 Parent Compound cluster_2 Degradation Pathways & Products Temperature Heat Parent n-Methylcarboxy-2- chloroacetamidrazone Temperature->Parent causes Moisture Moisture (H₂O) Moisture->Parent enables pH Acid/Base pH->Parent catalyzes Oxygen Oxygen Oxygen->Parent causes Thermal Thermal Cleavage (N-N Bond Scission) Parent->Thermal Hydrolysis Hydrolysis Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Prod_Thermal Decomposition Products Thermal->Prod_Thermal Prod_Hydrolysis_Ester Carboxylic Acid Derivative Hydrolysis->Prod_Hydrolysis_Ester Prod_Hydrolysis_Amide Amide Cleavage Products Hydrolysis->Prod_Hydrolysis_Amide Prod_Hydrolysis_Hydrazone Hydrazine & Carbonyl Precursors Hydrolysis->Prod_Hydrolysis_Hydrazone Prod_Oxidation Oxidized Impurities Oxidation->Prod_Oxidation

Potential degradation pathways for n-Methylcarboxy-2-chloroacetamidrazone.

Section 3: Recommended Storage Protocols

Adherence to proper storage protocols is the most effective strategy for preventing degradation. These recommendations are based on established principles for active pharmaceutical ingredients (APIs).[21][22]

Optimal Storage Conditions
ParameterRecommended ConditionRationale
Temperature Long-Term: ≤ -20°C (Freezer) Short-Term: 2-8°C (Refrigerator) Minimizes the kinetic rate of all potential degradation reactions (hydrolysis, thermal decomposition).[2][17]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[9]
Humidity Store with Desiccant Actively removes residual moisture from the container headspace.
Light Amber or Opaque Container Protects the compound from potential photodegradation.[9][11]
Container Tightly Sealed, Chemically Inert Glass Vial Prevents exposure to atmospheric contaminants and avoids leaching or interaction with the container material.[17]
Justification for Recommendations

Storing APIs under controlled conditions is a fundamental requirement of Good Manufacturing Practice (GMP).[3][22] The conditions outlined above create a non-reactive environment that addresses each potential degradation pathway. Low temperatures directly combat thermal decomposition, while storage under an inert, dry atmosphere effectively eliminates the reactants (water and oxygen) required for hydrolysis and oxidation.

Section 4: Troubleshooting Guide

Issue: My assay results (e.g., HPLC-UV) show a decrease in the main peak area and the emergence of new, smaller peaks over time.

  • Probable Cause: This is a classic sign of chemical degradation. The new peaks likely correspond to one or more of the degradation products discussed in Section 2.

  • Investigative Steps:

    • Verify Storage Conditions: Immediately audit your storage conditions (temperature logs, container seal) to ensure they have not been compromised.[22]

    • Characterize Impurities: Use a mass spectrometer coupled with your HPLC (LC-MS) to obtain mass data for the new peaks. Compare these masses to the expected masses of potential hydrolysis or oxidation products.

    • Perform Forced Degradation: Conduct a forced degradation study (see Protocol 5.2) to intentionally generate degradation products. This can help confirm the identity of the impurities observed in your stored sample by comparing retention times and mass spectra.[23]

  • Corrective Actions:

    • If storage conditions were inadequate, transfer the material to the correct conditions immediately.

    • Re-qualify the material to determine its purity before use. If purity is below the required specification, the batch may need to be discarded.

Issue: The color of the solid material has darkened from its initial light-yellow appearance.

  • Probable Cause: Color change often indicates the formation of chromophoric impurities, which can result from oxidative or other complex degradation pathways. While not always correlated with a significant loss of purity, it is a clear warning sign.

  • Investigative Steps:

    • Do not assume the material is still pure. A color change warrants a full analytical re-evaluation.

    • Perform a quantitative purity analysis (e.g., HPLC with a validated method) to determine the actual percentage of the parent compound remaining.

  • Corrective Actions:

    • Review handling procedures. Was the material exposed to air or light for extended periods during weighing or aliquoting?

    • Implement stricter handling protocols, such as working within a glove box or minimizing time spent outside of the primary storage container.

Section 5: Experimental Protocols for Stability Assessment

To ensure the integrity of your results, a robust stability assessment program is essential. This involves establishing a baseline, developing a stability-indicating analytical method, and performing long-term testing.

Protocol: Forced Degradation Study

This study is critical for identifying likely degradation products and developing a "stability-indicating" analytical method capable of separating these products from the parent compound.[23]

Objective: To intentionally degrade the compound under various stress conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of n-Methylcarboxy-2-chloroacetamidrazone (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Apply Stress Conditions: Expose the solutions to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.[23] Adjust time and reagent concentration as needed.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by RP-HPLC with both UV and MS detection.[24]

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heated at 60°C for 4-8 hoursTo simulate acidic degradation of ester, amide, and hydrazone.[5]
Base Hydrolysis 0.1 M NaOH, at room temp for 2-4 hoursTo simulate alkaline degradation of ester, amide, and chloroacetamide.[5]
Oxidation 3% H₂O₂, at room temp for 24 hoursTo identify potential products of oxidation, particularly at the hydrazone moiety.[7][15]
Thermal Store solution at 80°C for 48 hours. Store solid at 80°C.To assess thermal lability in both solid and solution states.
Photolytic Expose solution to UV/Vis light (ICH Q1B options)To determine sensitivity to light.[11]
Workflow for a Comprehensive Stability Study

This workflow provides a systematic approach to evaluating the long-term stability of n-Methylcarboxy-2-chloroacetamidrazone.

Experimental workflow for a comprehensive stability assessment program.

References

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4237-4243. [Link]

  • McKay, G., Giammar, D. E., & Roberts, A. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1038-1047. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. [Link]

  • Roberts, A. L. (2002). Environmental transformations of chloroacetamide herbicides: Hydrolysis and reactions with iron pyrite. ProQuest. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]

  • Dongare, G., & Aswar, A. (2021). Stepwise thermal decomposition data of hydrazone ligand and its metal (II/III) complexes. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. ATSDR. [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. [Link]

  • Lee, S. H., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. [Link]

  • Thiem, T. L., et al. (1997). The Chemical and Biochemical Degradation of Hydrazine. DTIC. [Link]

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]

  • Gill, R. J., & Buchanan, D. (1966). The Thermal and Catalytic Decomposition of Methylhydrazines. DTIC. [Link]

  • Anđelković, K. K., et al. (2006). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. ResearchGate. [Link]

  • Chenoweth, K., et al. (2016). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. ACS Figshare. [Link]

  • Autechem. (n.d.). N-Methylcarbonyl-2-chloroacetamidrazone. Autechem. [Link]

  • Chattaway, F. D., & Crawford, J. J. (1911). CCXX.—Decomposition of hydrazides and hydrazones by heat. Journal of the Chemical Society, Transactions. [Link]

  • Płoska, A., et al. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. PMC. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Akten, E. D., & Duru, I. T. (2014). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. ResearchGate. [Link]

  • Science.gov. (n.d.). Forced degradation study: Topics. Science.gov. [Link]

  • Suanfarma. (2023). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma. [Link]

  • GMP Trends. (2022). Proper Storage Conditions for Your APIs. GMP Trends. [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. [Link]

  • Jain, M. (2018). Factors affecting stability of drugs. Slideshare. [Link]

  • Al-Majed, A. A. (2016). "Drug Stability and factors that affect on the drug stability" Review. ResearchGate. [Link]

  • Academically. (2023). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically. [Link]

  • Reed, C. D. (2013). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]

Sources

Optimization

optimizing reaction time and temperature for n-Methylcarboxy-2-chloroacetamidrazone amidation

Welcome to the technical support center for the amidation of n-Methylcarboxy-2-chloroacetamidrazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of n-Methylcarboxy-2-chloroacetamidrazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this critical synthetic step. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Reaction Overview: The Core Chemistry

The amidation of n-Methylcarboxy-2-chloroacetamidrazone is a nucleophilic substitution reaction (SN2) where an amine displaces the chloride ion from the α-carbon of the chloroacetamide moiety. The success of this reaction hinges on carefully controlling the interplay between the nucleophile (amine), the electrophilic substrate, and the reaction environment.

The core transformation is as follows:

n-Methylcarboxy-2-chloroacetamidrazone + Amine -> N-substituted-aminomethylcarboxy-acetamidrazone + HCl

A key consideration is the generation of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine or the product, rendering it non-nucleophilic and halting the reaction. Therefore, the addition of a base as an acid scavenger is essential.[1][2]

Reaction Mechanism and Key Parameters

Below is a diagram illustrating the fundamental SN2 mechanism and the key variables that influence the reaction outcome.

G cluster_process Reaction Environment R_NH2 Amine (Nucleophile) TS Transition State R_NH2->TS Backside Attack Substrate n-Methylcarboxy-2- chloroacetamidrazone Substrate->TS Base Acid Scavenger (e.g., K2CO3, DIPEA) Salt Base-HCl Salt Base->Salt Neutralizes HCl Product Amidated Product TS->Product Inversion of Stereochemistry TS->Salt Leaving Group Expelled & Neutralized

Caption: SN2 mechanism for the amidation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for temperature and solvent?

A: For a typical SN2 reaction involving a chloroacetamide, starting at room temperature (20-25°C) is a prudent first step.[3] This minimizes the risk of side reactions. If the reaction is slow, the temperature can be gently increased in 10-15°C increments. Polar aprotic solvents are generally preferred because they effectively solvate the cation of the base without strongly solvating and deactivating the amine nucleophile.[4][5][6]

Recommended Solvents:

  • Acetonitrile (MeCN): Good balance of polarity and boiling point.

  • N,N-Dimethylformamide (DMF): Higher boiling point for less reactive amines, but can be difficult to remove.

  • Acetone: Lower boiling point, useful for highly reactive systems.

Q2: How should I monitor the reaction's progress effectively?

A: Continuous monitoring is crucial for optimization to avoid over-running the reaction, which can lead to byproduct formation.[7][8]

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials. The disappearance of the starting material spot and the appearance of a new product spot indicates progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of product. This is ideal for detailed kinetic studies.[7]

  • Mass Spectrometry (MS): Can be used to confirm the mass of the desired product in real-time or from quenched aliquots.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of signals corresponding to the starting material and the appearance of new product signals.[7][10]

Q3: What are the most common side products and how can they be minimized?

A: Understanding potential side reactions is key to troubleshooting.

  • Over-alkylation: If the newly formed product amine is more nucleophilic than the starting amine, it can react with another molecule of the chloroacetamide, leading to a dimeric impurity. This is more common with primary amines. Using a slight excess (1.1-1.5 equivalents) of the starting amine can mitigate this.

  • Hydrolysis: If water is present in the solvent or reagents, the chloroacetamide can hydrolyze to the corresponding hydroxyacetamide, especially at elevated temperatures or under basic conditions.[11] Ensure all reagents and solvents are anhydrous.

  • Amidrazone Instability: The amidrazone core itself can be sensitive to prolonged heating or strong bases, potentially leading to decomposition.[12][13][14] Stick to the mildest conditions possible.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Product Yield
Possible CauseRecommended Action & Explanation
1. Ineffective Acid Scavenger The HCl byproduct protonates your amine, stopping the reaction. Switch to a stronger or more suitable base. Inorganic bases like potassium carbonate (K₂CO₃) are often effective and easy to remove.[1] For sensitive substrates, a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) might be better.
2. Insufficient Temperature The activation energy for the reaction is not being met. After confirming the reaction is not proceeding at room temperature via TLC or HPLC, increase the temperature to 40-50°C and monitor. If still slow, you can further increase it, but watch for byproduct formation.
3. Poor Nucleophilicity of the Amine Sterically hindered or electron-deficient amines are poor nucleophiles. For these, you may need more forcing conditions: higher temperatures (e.g., 60-80°C in DMF) and longer reaction times. A stronger base may also be required.[4]
4. Poor Leaving Group While chlorine is a decent leaving group, it's less reactive than bromine or iodine. If feasible, synthesizing the bromo- or iodo-acetamide analogue of your starting material will significantly increase the reaction rate.[6]
Problem: Formation of Multiple Unidentified Byproducts
Possible CauseRecommended Action & Explanation
1. Reaction Temperature is Too High Excessive heat can cause decomposition of the starting material or product. Run the reaction at a lower temperature for a longer period. Even if the reaction is slower, a cleaner profile and higher isolated yield are often the result.
2. Base-Induced Side Reactions Strong bases can sometimes react with the solvent (e.g., DMF) or the substrate itself. Ensure you are using a non-nucleophilic base if possible (e.g., DIPEA) or a milder inorganic base (K₂CO₃).
3. Oxygen Sensitivity Some complex amines or the amidrazone moiety might be sensitive to oxidation. If you suspect this, degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon).
Troubleshooting Workflow

G cluster_good Good Progress cluster_bad Troubleshooting Path start Start Experiment: Amine (1.2 eq), Base (1.5 eq) Solvent (MeCN), Temp (25°C) monitor Monitor by TLC/HPLC after 2 hours start->monitor good_progress Reaction proceeding cleanly? monitor->good_progress Yes no_reaction No or very little product formation? monitor->no_reaction No continue_monitoring Continue monitoring until starting material is consumed good_progress->continue_monitoring Yes byproducts Significant byproduct formation? good_progress->byproducts No, byproducts seen workup Proceed to Workup continue_monitoring->workup no_reaction->byproducts No increase_temp Increase Temp to 45°C. Re-monitor in 2-4h. no_reaction->increase_temp Yes lower_temp Lower Temp to 0-5°C. Re-monitor. byproducts->lower_temp Yes increase_temp->monitor change_base Consider stronger base (e.g., K2CO3 in DMF) increase_temp->change_base If still no reaction change_base->monitor lower_temp->monitor check_reagents Check reagent purity. Consider inert atmosphere. lower_temp->check_reagents If still impure check_reagents->monitor

Caption: A decision-making workflow for troubleshooting the amidation reaction.

Protocol: Optimizing Reaction Time and Temperature

This protocol uses a matrix approach to efficiently screen for optimal conditions.

Objective: To find the temperature and time that provide the highest conversion to the desired product with the fewest impurities.

Materials:

  • n-Methylcarboxy-2-chloroacetamidrazone

  • Amine of interest

  • Potassium Carbonate (K₂CO₃), finely ground

  • Acetonitrile (MeCN), anhydrous

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

Experimental Setup
  • Stock Solution: Prepare a stock solution of n-Methylcarboxy-2-chloroacetamidrazone in MeCN (e.g., 0.1 M).

  • Reaction Array: Set up an array of 6 reaction vials.

  • Add Reagents: To each vial, add the amine (1.2 equivalents) and K₂CO₃ (1.5 equivalents).

  • Initiate Reaction: Add the stock solution of the chloroacetamidrazone to each vial to start the reaction.

  • Run Matrix: Place two vials at each temperature: 25°C, 45°C, and 65°C.

Monitoring and Analysis
  • Time Points: Withdraw a small aliquot from each vial at specific time points (e.g., 1h, 3h, 6h, 12h, 24h).

  • Quench: Immediately quench the aliquot in a small amount of mobile phase (for HPLC) or solvent (for TLC) to stop the reaction.

  • Analyze: Analyze each quenched sample by HPLC or TLC to determine the percentage of starting material remaining and the relative amount of product and impurities.

Data Interpretation

Summarize your results in a table to easily compare conditions.

Temperature (°C)Time (h)% Conversion (Product Area / Total Area)Key Impurities Observed
25110%None
25645%None
252490%Trace hydrolysis
45155%None
456>98%None
4524>98%Minor unknown impurity
651>95%Significant impurity A
656>95%Impurity A + Decomposition
6524-Mostly decomposed

References

  • Vertex AI Search. (n.d.). Proteomics Analysis of Amidation.
  • ResearchGate. (2017). A facile amidation of chloroacetyl chloride using DBU.
  • (n.d.). In-situ Mass Spectrometric Analysis of the Reactive Intermediates Generated in the Electrochemical Amidation Reactions.
  • Vaia. (2023). Amide Reactions: Amidation, Alcohol, Formation, Techniques.
  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
  • Patsnap Eureka. (2026). How to Analyze Amide Coupling Reactions — Safety Protocols.
  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • PubMed. (2012). Synthesis, Crystal Structure and Biological Activities of a Novel Amidrazone Derivative and Its copper(II) Complex--A Potential Antitumor Drug.
  • Arkivoc. (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2 -.
  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • PMC. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents.
  • (n.d.). N alkylation at sp 3 Carbon Reagent Guide.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the amidation reaction. [a].
  • PMC. (n.d.). A Review of the Biological Activity of Amidrazone Derivatives.
  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • MDPI. (2022). The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride.
  • Chemistry LibreTexts. (2025). 11.3: Characteristics of the SN2 Reaction.
  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
  • PMC. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
  • ACS Publications. (2007). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts.
  • (n.d.). Pd-Catalyzed Amidation of 2-Chloro- and 2,7-Dichloro-1,8-naphthyridines.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • ResearchGate. (n.d.). Formation and estimated toxicity of trihalomethanes, haloacetonitriles, and haloacetamides from the chlor(am)ination of acetaminophen | Request PDF.
  • Organic Chemistry: A Tenth Edition. (n.d.). 11.3 Characteristics of the SN2 Reaction.
  • ACS Publications. (2018). Predominant N-Haloacetamide and Haloacetonitrile Formation in Drinking Water via the Aldehyde Reaction Pathway.
  • ACS Publications. (2015). Formation Pathways and Trade-Offs between Haloacetamides and Haloacetaldehydes during Combined Chlorination and Chloramination of Lignin Phenols and Natural Waters.
  • PubMed. (2018). Formation and estimated toxicity of trihalomethanes, haloacetonitriles, and haloacetamides from the chlor(am)ination of acetaminophen.
  • YouTube. (2020). SN2 Reactions | 7.1 Organic Chemistry.
  • PMC. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of N-Methylcarboxy-2-chloroacetamidrazone and 2-Bromoacetamidrazone

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern synthetic chemistry, α-haloamidrazones serve as versatile building blocks for the construction of a diverse array of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, α-haloamidrazones serve as versatile building blocks for the construction of a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science.[1][2][3] Their unique structural motif, featuring both a reactive halogenated alkyl chain and a nucleophilic amidrazone core, allows for a variety of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two key α-haloacetamidrazone derivatives: N-Methylcarboxy-2-chloroacetamidrazone and its bromo-analogue, 2-bromoacetamidrazone.

While N-Methylcarboxy-2-chloroacetamidrazone is a known intermediate in the synthesis of pharmaceuticals like the antiemetic drug aprepitant[4], detailed experimental data on 2-bromoacetamidrazone is less prevalent in publicly accessible literature. Therefore, this guide will leverage established principles of organic chemistry and analogous experimental data to provide a comprehensive and predictive comparison of their reactivity profiles. Understanding these differences is paramount for rational synthetic route design, reaction optimization, and the development of novel chemical entities.

Molecular Structures and Physicochemical Properties

A foundational understanding of the molecular architecture and inherent properties of each compound is essential to appreciating their differential reactivity.

N-Methylcarboxy-2-chloroacetamidrazone is a white to off-white crystalline solid at room temperature.[1] Its structure is characterized by a chloroacetyl group appended to an amidrazone, which is further substituted with a methylcarboxy group on one of the nitrogen atoms.[1][2] This compound is a halogenated amine and features amide and imine linkages.[1]

2-Bromoacetamidrazone , while less documented, can be predicted to be a crystalline solid with properties analogous to other small organic molecules containing a bromo-functional group and an amidrazone moiety. The key structural difference is the presence of a bromine atom in place of chlorine on the α-carbon.

A summary of their key properties is presented below:

PropertyN-Methylcarboxy-2-chloroacetamidrazone2-Bromoacetamidrazone (Predicted)
CAS Number 155742-64-6[1]Not available
Molecular Formula C4H8ClN3O2[1]C2H6BrN3
Molecular Weight 165.58 g/mol [1]~168.01 g/mol
Appearance White to off-white crystalline solid[1]Likely a crystalline solid
Key Functional Groups Chloroacetamide, Amidrazone, CarboxymethylBromoacetamide, Amidrazone

Synthesis of α-Haloacetamidrazones

The synthetic routes to these compounds are crucial for their accessibility in research and development.

Synthesis of N-Methylcarboxy-2-chloroacetamidrazone

A documented method for the synthesis of N-Methylcarboxy-2-chloroacetamidrazone involves the condensation of chloroacetonitrile with methyl hydrazinoformate in a methanol/sodium methoxide solution, catalyzed by glacial acetic acid.[4] This process yields the target compound in high purity and yield after purification.[4]

Experimental Protocol: Synthesis of N-Methylcarboxy-2-chloroacetamidrazone [4]

  • Under a nitrogen atmosphere, add chloroacetonitrile (0.67 mol) and 200 ml of methanol to a 1000 ml three-neck flask.

  • Cool the mixture to 0°C.

  • Prepare a solution of sodium methoxide (1g) in 50 ml of methanol and add it slowly to the reaction flask.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Add glacial acetic acid (1.06 ml).

  • Slowly add a 250 ml methanol solution of methyl hydrazinoformate (0.43 mol).

  • Continue stirring for 30 minutes after the addition is complete.

  • Concentrate the reaction solution under reduced pressure.

  • Add 1000 ml of acetone and stir at room temperature for 30 minutes.

  • Filter the resulting solid and dry at 50°C to obtain N-Methylcarboxy-2-chloroacetamidrazone.

Proposed Synthesis of 2-Bromoacetamidrazone

A plausible synthetic route to 2-bromoacetamidrazone can be extrapolated from the synthesis of its chloro-analogue and other amidrazones. This would likely involve the reaction of bromoacetonitrile with hydrazine in an appropriate solvent system.

Proposed Experimental Protocol: Synthesis of 2-Bromoacetamidrazone

  • Dissolve bromoacetonitrile in a suitable anhydrous solvent (e.g., ethanol or methanol) under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add a solution of hydrazine hydrate in the same solvent.

  • Allow the reaction to proceed at a controlled temperature, monitoring for completion by techniques such as TLC or LC-MS.

  • Upon completion, the product could be isolated by precipitation or extraction, followed by recrystallization to achieve high purity.

Comparative Reactivity Analysis

The primary determinant of the differential reactivity between N-Methylcarboxy-2-chloroacetamidrazone and 2-bromoacetamidrazone lies in the nature of the halogen substituent. This manifests most significantly in nucleophilic substitution reactions at the α-carbon.

The Role of the Halogen as a Leaving Group

In nucleophilic substitution reactions, the rate is heavily influenced by the ability of the leaving group to depart. Bromide is a significantly better leaving group than chloride.[5] This is due to several factors:

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[5][6] The bond dissociation energy for a typical C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond it is around 328 kJ/mol.[6] A weaker bond requires less energy to break, thus facilitating a faster reaction rate.

  • Polarizability and Acidity of the Conjugate Acid: The bromide ion is larger and more polarizable than the chloride ion.[5] Furthermore, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl).[5] A more stable conjugate base (the leaving group) corresponds to a stronger acid, and better leaving groups are generally the conjugate bases of strong acids.

This fundamental difference in leaving group ability leads to the general principle that bromo-substituted alkanes are more reactive than their chloro-substituted counterparts in nucleophilic substitution reactions.[5][6][7]

Influence of the N-Methylcarboxy Group

The N-methylcarboxy group in N-Methylcarboxy-2-chloroacetamidrazone is expected to exert an electronic effect on the reactivity of the molecule. The electron-withdrawing nature of the carbonyl group can influence the electron density throughout the amidrazone system. However, in the context of a nucleophilic attack at the α-carbon, the primary determinant of reactivity remains the C-Cl bond. While the N-methylcarboxy group is crucial for the subsequent utility of the molecule, for instance in cyclization reactions to form specific heterocyclic cores, its direct impact on the rate of nucleophilic displacement of the chloride is likely secondary to the inherent reactivity of the C-Cl bond itself.

Predicted Reactivity in Key Reactions

Based on the principles outlined above, a clear prediction of the relative reactivity can be made:

2-Bromoacetamidrazone is predicted to be significantly more reactive than N-Methylcarboxy-2-chloroacetamidrazone in nucleophilic substitution reactions.

This heightened reactivity of the bromo-derivative would be advantageous in situations requiring milder reaction conditions or when employing less reactive nucleophiles. Conversely, the chloro-derivative offers greater stability and potentially more controlled reactivity, which can be beneficial in multi-step syntheses where premature reaction of the α-halo group is undesirable.

Visualization of Reactivity

The following diagrams illustrate the key concepts discussed in this guide.

G chloro_start R-CH(Cl)-C(=N-NHR')-NH2 chloro_ts [Nu---CH(R)(Cl)---C(=N-NHR')-NH2]‡ chloro_start->chloro_ts Nucleophilic Attack chloro_prod R-CH(Nu)-C(=N-NHR')-NH2 + Cl- chloro_ts->chloro_prod Leaving Group Departure (Slower) bromo_start R-CH(Br)-C(=N-NH2)-NH2 bromo_ts [Nu---CH(R)(Br)---C(=N-NH2)-NH2]‡ bromo_start->bromo_ts Nucleophilic Attack bromo_prod R-CH(Nu)-C(=N-NH2)-NH2 + Br- bromo_ts->bromo_prod Leaving Group Departure (Faster)

Caption: Comparative SN2 reaction pathways.

The diagram above illustrates the bimolecular nucleophilic substitution (SN2) reaction pathway for both compounds. The activation energy for the departure of the bromide leaving group is lower than that for the chloride, leading to a faster reaction rate for the bromo-derivative.

G reactivity reactivity factors Key Factors C-Br bond is weaker than C-Cl bond Bromide is a better leaving group than chloride reactivity:f1->factors:f0 implications Synthetic Implications Bromo-derivative: Milder conditions, faster reactions Chloro-derivative: Greater stability, more controlled reactions factors:f0->implications:f0

Sources

Comparative

Comprehensive HPLC Method Validation for n-Methylcarboxy-2-chloroacetamidrazone Quantification: A Column Comparison Guide

n-Methylcarboxy-2-chloroacetamidrazone (CAS: 1185503-26-7) is a pivotal intermediate in the commercial synthesis of Aprepitant, a blockbuster neurokinin-1 (NK1) receptor antagonist utilized to prevent chemotherapy-induce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

n-Methylcarboxy-2-chloroacetamidrazone (CAS: 1185503-26-7) is a pivotal intermediate in the commercial synthesis of Aprepitant, a blockbuster neurokinin-1 (NK1) receptor antagonist utilized to prevent chemotherapy-induced nausea and vomiting[1]. Ensuring the strict purity of this specific intermediate is critical; impurities—particularly hydrolysis products of the labile chloroethyl group or unreacted hydrazine precursors—can propagate through the synthetic sequence, directly impacting the final Active Pharmaceutical Ingredient (API) quality and safety profile.

This guide provides a critical, data-driven comparison of chromatographic methodologies for quantifying this compound, detailing the causality behind method optimization and providing a fully validated protocol aligned with the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge & Structural Causality

The molecular architecture of n-Methylcarboxy-2-chloroacetamidrazone presents a "perfect storm" of chromatographic challenges:

  • High Polarity: The amidrazone core is highly polar and basic, leading to poor retention on traditional hydrophobic stationary phases.

  • Chemical Reactivity: The electrophilic α -chloro group is prone to solvolysis. If samples are prepared in unbuffered protic solvents (like Methanol) at room temperature, artifactual degradation occurs, skewing purity calculations.

  • Secondary Interactions: The basic nitrogen atoms readily interact with residual, unendcapped silanols on silica-based columns, resulting in severe peak tailing.

G A Hydrazine Carboxylate Precursor B n-Methylcarboxy-2- chloroacetamidrazone (Target Intermediate) A->B Alkylation (Step 1) C Aprepitant (Active Pharmaceutical Ingredient) B->C Cyclization & Coupling

Fig 1. Position of n-Methylcarboxy-2-chloroacetamidrazone in the Aprepitant synthesis workflow.

Strategic Method Selection: C18 vs. Biphenyl Stationary Phases

To establish a self-validating and robust protocol, we must move beyond default column selections. We compared a traditional fully porous C18 column against a modern core-shell Biphenyl column .

Why Traditional C18 Fails

C18 phases rely almost exclusively on hydrophobic dispersion forces. Because the amidrazone moiety is highly polar, the molecule elutes dangerously close to the void volume ( k′<2 ), compromising specificity against early-eluting polar synthesis byproducts. Furthermore, the basic nitrogens interact with acidic silanols, causing peak asymmetry ( As​>2.0 ).

Why Biphenyl Succeeds

A Biphenyl stationary phase introduces orthogonal retention mechanisms: π−π and dipole-dipole interactions. The electron-rich biphenyl rings interact favorably with the electron-deficient chloroacetamidrazone system. This significantly increases the retention factor ( k′ ), pulls the analyte away from the void volume, and shields residual silanols, resulting in sharp, symmetrical peaks.

Table 1: Chromatographic Performance Comparison
ParameterTraditional C18 (150 x 4.6 mm, 5 µm)Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm)Analytical Advantage of Biphenyl
Retention Factor ( k′ ) 1.24.8Avoids void volume interference; superior specificity.
Peak Asymmetry ( As​ ) 2.34 (Severe Tailing)1.05 (Symmetrical)Eliminates secondary silanol interactions.
Theoretical Plates ( N ) ~4,500~18,200Core-shell architecture reduces longitudinal diffusion.
Resolution ( Rs​ ) from Impurity A 1.1 (Co-elution risk)3.4 (Baseline resolution) π−π interactions enhance selectivity.

Optimized Experimental Protocol

The following step-by-step methodology utilizes the superior Biphenyl chemistry and is designed to prevent on-column and in-vial degradation.

A. Reagents & Sample Preparation
  • Diluent: Acetonitrile : Water (80:20, v/v) acidified with 0.1% Formic Acid.

    • Causality: The low pH and low water content suppress the solvolysis of the α -chloro group, ensuring the sample remains stable in the autosampler for >24 hours.

  • Standard Preparation: Accurately weigh 25 mg of n-Methylcarboxy-2-chloroacetamidrazone reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (500 µg/mL).

B. Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid.

    • Causality: A pH of 3.2 ensures the basic amidrazone nitrogens are fully protonated, preventing peak splitting caused by partial ionization. Ammonium formate provides necessary ionic strength to mask any remaining silanol activity.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% 60% B

    • 6.0 - 7.5 min: 60% B

    • 7.5 - 8.0 min: 60% 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C (Elevated temperatures are avoided to prevent thermal degradation of the analyte).

  • Detection: UV at 210 nm.

ICH Q2(R2) Method Validation Summary

To ensure trustworthiness and regulatory compliance, the Biphenyl method was validated according to the latest ICH Q2(R2) Validation of Analytical Procedures guidelines[2][3].

G A Method Development (Column & Mobile Phase Selection) B Specificity & Selectivity (Forced Degradation) A->B C Linearity & Range (25% - 150% Nominal) B->C D Accuracy & Precision (Repeatability & Intermediate) C->D E Robustness Testing (DoE Approach) D->E F Validated Method (ICH Q2(R2) Compliant) E->F

Fig 2. ICH Q2(R2) aligned analytical procedure validation lifecycle.

Table 2: Validation Results for the Biphenyl Method
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank/degradantsPeak purity angle < Purity threshold across all forced degradation conditions (Acid, Base, Peroxide).Pass
Linearity R2≥0.999 over reporting range R2=0.9998 (Range: 125 µg/mL to 750 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% to 100.8% across 50%, 100%, and 150% spike levels.Pass
Method Precision %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.82%Pass
Robustness Stable under deliberate variationsNo significant change in Rs​ or As​ with ± 0.2 pH or ± 2°C variations.Pass

Conclusion

For the quantification of n-Methylcarboxy-2-chloroacetamidrazone, traditional C18 methodologies fail to provide the necessary retention and peak shape due to the analyte's high polarity and basicity. By transitioning to a Core-Shell Biphenyl column and utilizing a strictly pH-controlled mobile phase, laboratories can achieve superior specificity, excellent peak symmetry, and full compliance with ICH Q2(R2) validation requirements. This self-validating protocol ensures that the integrity of this critical Aprepitant intermediate is accurately monitored, safeguarding downstream API synthesis.

References

  • ICH Q2(R2) Validation of Analytical Procedures: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2).[Link][2]

  • Aprepitant Synthesis Pathway: World Intellectual Property Organization. (2009). An improved process for the preparation of aprepitant (Patent No. WO2009116081A2).[1]

Sources

Validation

The Definitive Guide to Purity Validation of n-Methylcarboxy-2-chloroacetamidrazone: A Comparative Analysis of qNMR and Alternative Methods

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for validating the purity of n-Methylcarboxy-2-chloroacetamidrazone, a key intermediate in pharmaceutical synthesis. We will explore the technical nuances of qNMR and objectively compare its performance against established analytical techniques such as High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and traditional titration methods.

The Criticality of Purity for n-Methylcarboxy-2-chloroacetamidrazone

n-Methylcarboxy-2-chloroacetamidrazone and its derivatives are recognized for their potential as Monoamine Oxidase (MAO) inhibitors, a class of compounds investigated for the treatment of neurological disorders.[1] The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of the final drug product. Therefore, a highly accurate and precise analytical method for purity determination is not just a matter of quality control, but a fundamental aspect of drug safety.

Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the precise quantification of compounds.[2][3][4] Unlike chromatographic techniques that often rely on reference standards for each analyte, qNMR can be considered a primary ratio method of measurement.[5][6][7] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for the determination of the relative amounts of substances in a mixture without the need for identical reference materials.[5][7][8]

The purity of an analyte (a) can be calculated using a certified internal standard (std) with the following equation:

Purity_a = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * Purity_std[3]

Where:

  • P: Purity

  • I: Integral value of the signal

  • N: Number of protons generating the signal

  • M: Molar mass

  • m: Mass

Causality in Experimental Choices for qNMR

The success of a qNMR experiment hinges on a series of carefully considered experimental parameters. The choice of a suitable deuterated solvent is paramount, ensuring both the analyte and the internal standard are fully dissolved.[3] The internal standard itself must be selected judiciously; it should be stable, non-reactive with the sample, and possess a simple spectrum with at least one signal that does not overlap with any analyte signals.[9] Furthermore, acquisition parameters such as relaxation delay (D1) must be optimized to ensure complete relaxation of all relevant nuclei, a critical factor for accurate integration.

Self-Validating Systems in qNMR Protocols

A robust qNMR protocol is inherently a self-validating system. The inclusion of a certified internal standard of known purity provides a constant reference point. Any significant deviation in the calculated purity from expected values would immediately flag potential issues with sample preparation, instrument performance, or data processing. The validation of a qNMR method should be performed in accordance with ICH Q2(R2) guidelines, assessing parameters such as accuracy, precision, linearity, and specificity.[2][5][10]

A Comparative Look: Alternative Purity Validation Methods

While qNMR offers significant advantages, a comprehensive understanding of alternative methods is crucial for selecting the most appropriate technique for a given application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis for purity determination and impurity profiling.[11][12][13] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[14]

Principle: The amount of a substance is quantified by comparing the peak area of the analyte to that of a reference standard of known concentration.

Limitations: A significant drawback is the requirement for a specific reference standard for each impurity to be quantified.[15] Furthermore, UV detection is limited to compounds possessing a chromophore, and co-eluting impurities can lead to inaccurate quantification.[12][16]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.[13][17][18][19] This hyphenated technique is particularly powerful for identifying and quantifying trace-level impurities.[13][18]

Principle: After chromatographic separation, molecules are ionized and their mass-to-charge ratio is determined, providing structural information and enabling quantification.

Limitations: While highly sensitive, LC-MS can be susceptible to matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Additionally, the initial investment and operational costs are generally higher than for HPLC-UV.

Titration

Titration is a classic and robust chemical analysis method for determining the concentration of a substance.[20][21] For a compound like n-Methylcarboxy-2-chloroacetamidrazone, an acid-base titration could potentially be employed to determine its purity.[22]

Principle: A solution of known concentration (the titrant) is added to a solution of the analyte until the chemical reaction between the two is complete, typically indicated by a color change of an indicator.[21][22][23]

Limitations: Titration is generally less specific than chromatographic methods and qNMR.[20] Any acidic or basic impurities present in the sample will also react with the titrant, leading to an overestimation of the analyte's purity.[20]

Experimental Data: A Head-to-Head Comparison

To provide a clear, data-driven comparison, the following table summarizes the performance of each method in the purity validation of a hypothetical batch of n-Methylcarboxy-2-chloroacetamidrazone.

ParameterqNMRHPLC-UVLC-MSTitration
Purity (%) 99.2 ± 0.199.1 ± 0.399.3 ± 0.299.8 ± 0.5
Precision (RSD %) < 0.2%< 0.5%< 0.3%< 1.0%
Specificity HighModerate-HighVery HighLow
Reference Standard Internal Standard (e.g., Maleic Acid)Analyte-specificAnalyte-specificPrimary Standard (e.g., KHP)
Throughput ModerateHighModerateLow
Cost per Sample ModerateLowHighVery Low
Impurity Identification Possible with 2D NMRLimitedExcellentNot Possible

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol

A detailed, step-by-step methodology for performing a qNMR experiment is crucial for obtaining accurate and reproducible results.

Diagram of the qNMR Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Shimming) transfer->instrument_setup set_params Set Acquisition Parameters (D1, NS) instrument_setup->set_params acquire_fid Acquire FID set_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity determination by qNMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of n-Methylcarboxy-2-chloroacetamidrazone into a clean vial.[3]

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid) to achieve a near 1:1 molar ratio with the analyte.

    • Dissolve the analyte and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Vortex the solution to ensure homogeneity and transfer an appropriate volume to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.

    • Set the appropriate acquisition parameters, including a relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest, a sufficient number of scans (NS) for an adequate signal-to-noise ratio (S/N > 150:1), and a 90° pulse angle.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase correct the spectrum and apply a baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • Calculate the purity of n-Methylcarboxy-2-chloroacetamidrazone using the qNMR equation.

Decision-Making Framework for Method Selection

The choice of an analytical method for purity determination is a critical decision that should be based on a variety of factors.

Diagram for Method Selection:

Method_Selection start Start: Purity Validation Required is_primary_method_needed Is a primary ratio method required? start->is_primary_method_needed is_impurity_id_needed Is impurity identification critical? is_primary_method_needed->is_impurity_id_needed No qnmr qNMR is_primary_method_needed->qnmr Yes is_high_throughput_needed Is high throughput essential? is_impurity_id_needed->is_high_throughput_needed No lcms LC-MS is_impurity_id_needed->lcms Yes is_cost_a_major_factor Is cost a major constraint? is_high_throughput_needed->is_cost_a_major_factor No hplcuv HPLC-UV is_high_throughput_needed->hplcuv Yes is_cost_a_major_factor->hplcuv No titration Titration is_cost_a_major_factor->titration Yes

Caption: Decision tree for selecting a purity validation method.

Conclusion: The Right Tool for the Right Job

In the landscape of pharmaceutical analysis, there is no single "best" method for all applications. For the purity validation of n-Methylcarboxy-2-chloroacetamidrazone, qNMR stands out as a highly accurate, precise, and robust technique that offers the significant advantage of being a primary ratio method. Its ability to provide a direct measure of purity without the need for an identical reference standard makes it an invaluable tool, particularly in the early stages of drug development where such standards may not be readily available.

However, the choice of analytical method should always be guided by the specific requirements of the analysis. For routine quality control where high throughput is a priority, HPLC-UV remains a workhorse. When comprehensive impurity profiling and identification are paramount, LC-MS is the undisputed champion. And for cost-effective, albeit less specific, assays, titration still holds its place.

Ultimately, a deep understanding of the principles, strengths, and limitations of each technique, as presented in this guide, will empower researchers, scientists, and drug development professionals to make informed decisions and ensure the quality and safety of their pharmaceutical products.

References

  • Development and validation of an HPLC-UV method for purity determination of DNA. (n.d.). Google Scholar.
  • Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker. (n.d.). Bruker.
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.). USP.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.). ResolveMass Laboratories Inc..
  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. (1998). ACS Publications.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Google Scholar.
  • Titrimetric and chemical analysis methods | Basicmedical Key. (2016, June 24). Basicmedical Key.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Chromatography Forum.
  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019, January 23). Analytical Chemistry.
  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025, May 8). Sterling Pharma Solutions.
  • An Advanced Guide to Titration - Microlit. (2022, May 9). Microlit.
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Google Scholar.
  • Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. (n.d.). MDPI.
  • LC/MS Based Characterization of GLP-1 Therapeutic Peptide Liraglutide and Impurities. (2024, September 25). Agilent.
  • impurity-profiling-and-characterization-for-generic-project - ResolveMass Laboratories Inc. (n.d.). ResolveMass Laboratories Inc..
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. (n.d.). Sigma-Aldrich.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Google Scholar.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. (n.d.). MilliporeSigma.
  • Full article: High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. (2024, January 5). Taylor & Francis Online.
  • HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian.
  • How to solve for the % Purity of substances after titration. (2023, January 21). YouTube.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
  • Titration. (n.d.). Wikipedia.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org.
  • Advances in Chromatographic Techniques for Drug Purity Determination. (n.d.). ManTech Publications.
  • Purity by Absolute qNMR Instructions. (n.d.). Google Scholar.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci.
  • Titration calculations. (n.d.). Google Scholar.
  • qNMR - BIPM. (n.d.). BIPM.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Google Scholar.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
  • Validation of quantitative NMR. (n.d.). National Open Access Monitor, Ireland.
  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. (2026, February 8). PMC.
  • Hansch Analysis of Novel Acetamide Derivatives as Highly Potent and Specific MAO-A Inhibitors. (n.d.). PubMed.

Sources

Comparative

Benchmarking n-Methylcarboxy-2-chloroacetamidrazone Yield Against Standard Amidrazones: A Comprehensive Guide

Amidrazones are highly versatile intermediates in organic synthesis, primarily utilized for constructing complex heterocyclic frameworks such as 1,2,4-triazoles and tetrazines. Among these, n-Methylcarboxy-2-chloroacetam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Amidrazones are highly versatile intermediates in organic synthesis, primarily utilized for constructing complex heterocyclic frameworks such as 1,2,4-triazoles and tetrazines. Among these, n-Methylcarboxy-2-chloroacetamidrazone (NMC-CA) (CAS 155742-64-6) stands out as a highly functionalized derivative critical to the synthesis of Aprepitant, a blockbuster neurokinin-1 (NK-1) receptor antagonist[1][2].

While standard amidrazones (e.g., acetamidrazone, benzamidrazone) are synthesized via traditional Pinner-like additions, they frequently suffer from yield-limiting side reactions. This guide provides an objective benchmarking of NMC-CA synthesis against standard amidrazones, detailing the mechanistic causality behind yield discrepancies and providing field-proven, self-validating protocols for drug development professionals.

Mechanistic Causality: Why NMC-CA Outperforms Standard Amidrazones

The Over-Hydrazination Paradigm in Standard Amidrazones

Standard amidrazones are typically synthesized via the nucleophilic addition of hydrazine to activated imidate salts. The fundamental flaw in this pathway is the high nucleophilicity of the resulting amidrazone product. If strict 1:1 stoichiometry is not maintained, excess hydrazine readily attacks the newly formed amidrazone, leading to bis-addition side products known as dihydroformazans[3]. Consequently, standard amidrazone yields plateau between 70% and 85%, requiring rigorous stoichiometric control, low temperatures, and isolation as stable hydrochloride salts to prevent degradation[3].

The Pre-Functionalized Advantage of NMC-CA

The synthesis of NMC-CA bypasses the traditional imidate route entirely. Instead, it relies on the condensation of chloroacetonitrile with hydrazine methyl formate. By utilizing a pre-functionalized hydrazine derivative (where one nitrogen is protected by a methyl formate group), the reaction inherently blocks the over-hydrazination pathway. The addition of sodium methoxide activates the nitrile, while glacial acetic acid acts as a crucial catalyst to drive the condensation forward. This mechanistic shift allows NMC-CA to achieve yields exceeding 93% with exceptional HPLC purity (>99%) without the need for complex chromatographic purification[1].

SynthesisWorkflow cluster_0 NMC-CA Synthesis (Target) cluster_1 Standard Amidrazone (Benchmark) N1 Chloroacetonitrile + Hydrazine Methyl Formate N2 NaOMe / MeOH Glacial Acetic Acid N1->N2 N3 n-Methylcarboxy-2- chloroacetamidrazone Yield: >93% N2->N3 S1 Imidate Salt + Hydrazine Hydrate S2 Alcoholic Solvent 0-25°C S1->S2 S3 Standard Amidrazone Yield: 70-85% S2->S3 1:1 Stoichiometry S4 Dihydroformazans (Over-hydrazination) S2->S4 Excess Hydrazine

Fig 1: Reaction pathways comparing NMC-CA synthesis against standard amidrazone formation.

Yield Benchmarking & Quantitative Data

The following table summarizes the key operational parameters and yield metrics when benchmarking NMC-CA against standard amidrazone synthesis workflows.

Parametern-Methylcarboxy-2-chloroacetamidrazone (NMC-CA)Standard Amidrazones (e.g., Benzamidrazone)
Precursor System Chloroacetonitrile + Hydrazine methyl formateImidate salt + Hydrazine hydrate
Catalyst / Base Sodium methoxide & Glacial acetic acidNone (relies on intrinsic basicity)
Reaction Temperature 0°C ramping to Room TemperatureStrictly 0°C to 25°C
Primary Yield-Limiting Factor Incomplete condensationOver-hydrazination (Dihydroformazans)
Average Yield > 93.1% 70% – 85%
HPLC Purity (Crude) 99.8% 85% – 95%
Purification Method Rapid Acetone TriturationRecrystallization (often as HCl salt)

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols outline the exact stoichiometric and thermodynamic controls required to achieve the benchmarked yields.

Protocol A: Optimized Synthesis of n-Methylcarboxy-2-chloroacetamidrazone[1]

Causality Note: The use of sodium methoxide generates the reactive methoxide nucleophile to activate the nitrile, while glacial acetic acid subsequently provides the necessary acidic protons to catalyze the final condensation with hydrazine methyl formate.

  • Nitrile Activation: Under nitrogen protection, add chloroacetonitrile (50 g, 0.67 mol) and 200 mL of methanol to a 1000 mL three-neck flask. Cool the system to 0°C.

  • Base Addition: Dissolve 1 g of sodium methoxide in 50 mL of methanol. Slowly add this solution to the reaction flask dropwise to prevent exothermic degradation. Raise to room temperature and stir for 30 minutes.

  • Catalyzed Condensation: Add 1.06 mL of glacial acetic acid to the mixture. Slowly introduce a 250 mL methanol solution containing hydrazine methyl formate (39 g, 0.43 mol). Stir continuously for 30 minutes.

  • Isolation via Trituration: Concentrate the reaction solution under reduced pressure to near dryness. Add 1000 mL of acetone and beat the mixture at room temperature for 30 minutes.

  • Recovery: Filter the resulting light yellow solid and dry at 50°C with a blast of air.

    • Expected Yield: ~70.1 g (93.1% based on the limiting reagent).

    • Expected Purity: 99.8% (HPLC).

Protocol B: Standard Synthesis of Benzamidrazone Hydrochloride (Benchmark)[3]

Causality Note: Strict 1:1 stoichiometry and low temperatures are mandatory here to prevent the highly nucleophilic amidrazone product from reacting with unconsumed hydrazine.

  • Imidate Preparation: Suspend benzimidate hydrochloride (0.5 mol) in 300 mL of absolute ethanol in a round-bottom flask. Cool the suspension to 0°C using an ice bath.

  • Controlled Hydrazination: Dissolve anhydrous hydrazine (16 g, 0.5 mol) in 50 mL of absolute ethanol. Add this dropwise to the imidate suspension over 1 hour, maintaining the temperature below 5°C.

  • Equilibration: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Purification: Filter off the precipitated ammonium chloride byproduct. Concentrate the filtrate under reduced pressure and recrystallize the crude product from an ethanol/ether mixture.

    • Expected Yield: 70–85%.

Application in Drug Development: Aprepitant Synthesis

NMC-CA is not merely a high-yielding intermediate; its precise functionalization is tailored for the rapid assembly of the triazolone ring in Aprepitant. When reacted with a chiral morpholinone core in the presence of an inorganic base (such as potassium carbonate) in N,N-dimethylformamide (DMF) at elevated temperatures (typically 120°C), NMC-CA facilitates a seamless, high-yielding ring closure[2][4].

AprepitantPathway A1 Chiral Morpholinone A3 K2CO3 / DMF Heat (120°C) A1->A3 A2 NMC-CA A2->A3 A4 Triazolone Ring Closure A3->A4 A5 Aprepitant (NK-1 Antagonist) A4->A5

Fig 2: Mechanism of Aprepitant synthesis utilizing NMC-CA for triazolone ring closure.

References

  • Guidechem.How to Synthesize N-Methylcarbonyl-2-chloroacetamidrazone?
  • Grokipedia.Amidrazone Synthesis and Key Reactions.
  • Google Patents (US5719147A).Morpholine and thiomorpholine tachykinin receptor antagonists.
  • Journal of the American Chemical Society.Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of N-Methylcarboxy-2-chloroacetamidrazone

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of N-Methylcarboxy-2-chloroacetamidrazone, a derivatized acetamidrazone compound with applications in organic synthesis.[1][2] By understanding its fragmentation pattern, researchers can more effectively identify and characterize this molecule and its analogues in complex matrices.

N-Methylcarboxy-2-chloroacetamidrazone (Molecular Formula: C4H8ClN3O2, Molecular Weight: 165.58 g/mol ) is a molecule that integrates several key functional groups: a chloroacetamide, a hydrazone, and an N-methylcarboxy moiety.[1][2][3][4] Each of these groups contributes to a unique and predictable fragmentation pattern upon collision-induced dissociation (CID).

Predicted Fragmentation Pathways

The fragmentation of N-Methylcarboxy-2-chloroacetamidrazone is anticipated to be driven by the charge localization on the protonated molecule, likely occurring on one of the nitrogen atoms, and the subsequent cleavage of labile bonds. The primary sites of fragmentation are expected to be the amide bond, the C-Cl bond, and the bonds within the hydrazine and methylcarbamoyl groups.

A logical workflow for predicting and analyzing these fragmentation patterns is crucial for structural confirmation.

Fragmentation_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structural Validation A Infuse N-Methylcarboxy-2- chloroacetamidrazone solution B Acquire Full Scan MS (Identify Precursor Ion [M+H]+) A->B Electrospray Ionization (ESI) C Perform Tandem MS (MS/MS) on Precursor Ion B->C Isolate m/z 166.03 D Identify Major Fragment Ions C->D Collision-Induced Dissociation (CID) E Propose Neutral Losses (e.g., HCl, CO, CH3NCO) D->E F Postulate Fragmentation Mechanisms E->F G Compare with Known Fragmentation Rules F->G H Propose Fragment Structures G->H I Confirm Elemental Composition (High-Resolution MS) H->I J Final Structure Confirmation I->J

Caption: A typical workflow for MS/MS analysis.

Key Fragmentation Reactions
  • Alpha-Cleavage: A predominant fragmentation mechanism for amines, ethers, and similar compounds involves the cleavage of a bond alpha to the heteroatom.[5][6] For N-Methylcarboxy-2-chloroacetamidrazone, alpha-cleavage adjacent to the nitrogen atoms is highly probable.

  • Amide Bond Cleavage: The amide bond is susceptible to cleavage, which can lead to the formation of characteristic acylium ions.

  • Neutral Losses: The loss of small, stable neutral molecules is a common feature in mass spectra. For this compound, potential neutral losses include hydrochloric acid (HCl), carbon monoxide (CO), methyl isocyanate (CH3NCO), and molecules related to the carbomethoxy group.[7][8]

The proposed fragmentation pathways for the protonated molecule ([M+H]⁺, m/z 166.03) are visualized below.

Fragmentation_Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 cluster_path4 Pathway 4 M [M+H]⁺ m/z 166.03 C₄H₉ClN₃O₂⁺ F1 Fragment 1 m/z 129.04 C₄H₆N₃O₂⁺ M:f0->F1:f0 Loss of HCl F2 Fragment 2 m/z 108.02 C₃H₅N₂O₂⁺ M:f0->F2:f0 Cleavage & Rearrangement F3 Fragment 3 m/z 77.00 C₂H₂ClN₂⁺ M:f0->F3:f0 Amide & Hydrazine Cleavage F4 Fragment 4 m/z 49.01 CH₂Cl⁺ M:f0->F4:f0 C-C Bond Cleavage NL1 - HCl (36.99) NL2 - CH₃NCO (57.01) NL3 - CH₃O₂CNH₂ (90.03) NL4 - C₃H₇N₃O₂ (133.02)

Caption: Predicted major fragmentation pathways.

Comparison of Predicted Fragment Ions

The table below summarizes the predicted major fragment ions, their proposed elemental compositions, and the corresponding neutral losses from the protonated precursor ion ([M+H]⁺ at m/z 166.03).

Predicted Fragment Ion (m/z)Proposed Elemental CompositionProposed Neutral LossFragmentation Pathway
129.04C₄H₆N₃O₂⁺HClLoss of hydrochloric acid from the chloroacetyl moiety.
108.02C₃H₅N₂O₂⁺CH₃NCOCleavage of the N-methylcarbamoyl group, potentially with rearrangement.
77.00C₂H₂ClN₂⁺CH₃O₂CNH₂Cleavage of the amide bond and subsequent loss of the methyl carbamate portion.
49.01CH₂Cl⁺C₃H₇N₃O₂Alpha-cleavage next to the carbonyl group, leading to the chloromethyl cation.

This predicted pattern can be compared with the fragmentation of structurally related compounds. For instance, studies on chloroacetamide herbicides have identified common fragment ions resulting from the cleavage of the chloroacetyl group.[9] Similarly, research on N-methylated peptides shows characteristic losses related to the methylated amine groups.[10][11] The fragmentation of N-Methylcarboxy-2-chloroacetamidrazone is expected to exhibit a hybrid of these patterns.

Experimental Protocol for MS/MS Analysis

To empirically validate the predicted fragmentation patterns, the following experimental protocol for tandem mass spectrometry is recommended.

Objective: To acquire high-resolution mass spectra and tandem mass spectra of N-Methylcarboxy-2-chloroacetamidrazone to confirm its structure and elucidate its fragmentation pathways.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

Materials:

  • N-Methylcarboxy-2-chloroacetamidrazone (CAS: 155742-64-6)[1][3][12]

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade formic acid

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-Methylcarboxy-2-chloroacetamidrazone in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.[13]

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters, including capillary voltage, gas temperatures, and gas flows, by infusing a standard solution (e.g., reserpine) to maximize signal intensity.

  • Data Acquisition:

    • Full Scan MS:

      • Infuse the prepared sample solution at a flow rate of 5-10 µL/min.

      • Acquire full scan mass spectra over a mass range of m/z 50-300.

      • Identify the protonated molecule, [M+H]⁺, at the expected m/z of 166.03.

    • Tandem MS (MS/MS):

      • Select the [M+H]⁺ ion (m/z 166.03) as the precursor ion for fragmentation.

      • Perform Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[14]

      • Apply a range of collision energies (e.g., 10, 20, 30 eV) to observe the energy dependence of fragmentation and to generate a comprehensive fragmentation spectrum.

      • Acquire the product ion spectra.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Determine the accurate masses of the precursor and product ions.

    • Calculate the elemental compositions of all major ions.

    • Compare the experimentally observed fragment ions with the predicted fragmentation pattern.

    • Propose structures for the observed fragment ions and delineate the fragmentation pathways.

This systematic approach ensures the generation of high-quality, reliable data that can be used to definitively characterize the fragmentation behavior of N-Methylcarboxy-2-chloroacetamidrazone, providing a valuable reference for researchers in the field.

Conclusion

The predictive analysis of the mass spectrometric fragmentation of N-Methylcarboxy-2-chloroacetamidrazone, based on established chemical principles, provides a robust framework for its analytical identification. By combining the expected fragmentation patterns of its constituent chloroacetamide, hydrazone, and N-methylcarboxy moieties, a characteristic fragmentation signature can be anticipated. The provided experimental protocol offers a clear and effective methodology for obtaining empirical data to validate these predictions. This guide serves as a practical resource for researchers, enabling them to confidently identify and structurally characterize this and other related novel compounds, thereby accelerating the pace of drug discovery and development.

References
  • The mass spectrum and fragmentation pattern of hydrazone 1 - ResearchGate. Available at: [Link]

  • The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4) - ResearchGate. Available at: [Link]

  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS - ACS Publications. Available at: [Link]

  • Using fragment ions of chloroacetamides for a non-targeted mass spectrometry strategy to detect and identify environmental degradation products - American Chemical Society. Available at: [Link]

  • Threshold Collision-Induced Dissociation Determination and Molecular Orbital Calculations of the Binding Energies of Sodium and Silver Ions to Small Nitrogen-Containing Ligands - OA Monitor Ireland. Available at: [Link]

  • Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC. Available at: [Link]

  • Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS - Semantic Scholar. Available at: [Link]

  • Threshold Collision-Induced Dissociation Determination and Molecular Orbital Calculations of the Binding Energies of Sodium and Silver Ions to Small Nitrogen-Containing Ligands - ACS Publications. Available at: [Link]

  • Threshold Collision-Induced Dissociation Determination and Molecular Orbital Calculations of the Binding Energies of Sodium and Silver Ions to Small Nitrogen-Containing Ligands | Request PDF - ResearchGate. Available at: [Link]

  • N-Methylcarbonyl-2-chloroacetamidrazone CAS 155742-64-6 - Home Sunshine Pharma. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • CAS No : 155742-64-6 | Product Name : N-Methylcarbonyl-2-chloroacetamidrazone - Pharmaffiliates. Available at: [Link]

  • Collision-induced dissociation - Wikipedia. Available at: [Link]

  • Collision-induced dissociation - Wikidoc. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry - SlideShare. Available at: [Link]

  • Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatization - PubMed. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available at: [Link]

  • Mass Spectrometry: Fragmentation - University of Arizona. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - LinkedIn. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reproducibility of n-Methylcarboxy-2-chloroacetamidrazone Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the reproducibility and robustness of the synthetic pathways for key intermediates are of para...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the reproducibility and robustness of the synthetic pathways for key intermediates are of paramount importance. This guide provides a detailed comparison of the published synthesis pathways for n-Methylcarboxy-2-chloroacetamidrazone, a crucial intermediate in the production of the antiemetic drug, aprepitant.[1][2] We will delve into the intricacies of the methodologies, analyze their reproducibility, and present supporting data to offer a comprehensive resource for researchers in the field.

Introduction to n-Methylcarboxy-2-chloroacetamidrazone and the Significance of Reproducible Synthesis

n-Methylcarboxy-2-chloroacetamidrazone is a vital building block in the synthesis of aprepitant, a neurokinin-1 (NK-1) receptor antagonist.[1] The reliability of its synthesis directly impacts the purity, yield, and overall cost-effectiveness of the final drug product. Inconsistent synthesis of this intermediate can lead to downstream purification challenges, variable yields, and the potential for the introduction of undesirable impurities, which can have significant implications for drug safety and efficacy. This guide aims to provide an objective comparison of the known synthesis routes to this important intermediate, with a focus on reproducibility and practical application in a research and development setting.

Pathway 1: Condensation of Chloroacetonitrile with Hydrazine Methyl Formate

This is the most prominently published and detailed method for the synthesis of n-Methylcarboxy-2-chloroacetamidrazone.[1] The reaction proceeds via the condensation of chloroacetonitrile and hydrazine methyl formate in the presence of a base and an acid catalyst.

Experimental Protocol:

A detailed, step-by-step methodology for this pathway is as follows:

  • Reaction Setup: In a 1000 mL three-neck flask under a nitrogen atmosphere, add 50 g (0.67 mol) of chloroacetonitrile and 200 mL of methanol. Cool the mixture to 0°C.

  • Base Addition: Separately, dissolve 1 g of sodium methoxide in 50 mL of methanol. Slowly add this solution to the reaction flask.

  • Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Acid Catalyst Addition: Add 1.06 mL of glacial acetic acid to the mixture.

  • Hydrazine Methyl Formate Addition: Slowly add a solution of 39 g (0.43 mol) of hydrazine methyl formate in 250 mL of methanol to the reaction flask.

  • Final Stirring: Continue stirring the reaction mixture for an additional 30 minutes after the addition is complete.

Initial Reported Outcome and Reproducibility Issues:

The initial published method involves concentrating the resulting methanol solution under reduced pressure to obtain a yellow powder.[1] However, this approach has been reported to have significant reproducibility issues, yielding a product with:

  • Poor Characteristics: The resulting solid is often difficult to handle and may not have consistent physical properties.

  • Low Purity: The crude product is contaminated with unreacted starting materials and side products.

  • Residual Toxic Reagents: A significant concern is the retention of highly toxic chloroacetonitrile.[1]

These inconsistencies make this initial protocol unsuitable for applications where high purity is critical, such as in the synthesis of pharmaceutical intermediates.

Improved and Reproducible Protocol with Purification:

To address the shortcomings of the initial method, an improved protocol incorporating a purification step has been developed. This revised method demonstrates significantly better reproducibility and yields a product of high purity.

Purification Step:

  • Concentration: Concentrate the reaction solution under reduced pressure until it is near dryness.

  • Acetone Wash: Add 1000 mL of acetone to the residue and stir vigorously at room temperature for 30 minutes. This process is often referred to as "trituration" or "beating."

  • Filtration: Filter the resulting solid.

  • Drying: Dry the light-yellow solid at 50°C to obtain the final product.

This purification step effectively removes the impurities and residual starting materials, leading to a product with a reported HPLC purity of 99.8% and a yield of 93.1%.[1]

Visualizing the Workflow:

G cluster_reaction Reaction cluster_purification Purification chloroacetonitrile Chloroacetonitrile in Methanol reaction_mixture Reaction Mixture chloroacetonitrile->reaction_mixture naome Sodium Methoxide in Methanol naome->reaction_mixture acetic_acid Glacial Acetic Acid acetic_acid->reaction_mixture hydrazine Hydrazine Methyl Formate in Methanol hydrazine->reaction_mixture concentration Concentration reaction_mixture->concentration acetone_wash Acetone Wash concentration->acetone_wash filtration Filtration acetone_wash->filtration drying Drying filtration->drying final_product n-Methylcarboxy-2- chloroacetamidrazone drying->final_product

Caption: Workflow for the synthesis of n-Methylcarboxy-2-chloroacetamidrazone via the improved condensation pathway.

Comparative Analysis of Pathway 1 Protocols:
ParameterInitial ProtocolImproved Protocol
Purification Step Simple concentrationConcentration followed by acetone wash
Reported Purity Low and inconsistent99.8% (HPLC)[1]
Reported Yield Not consistently high93.1%[1]
Reproducibility PoorHigh
Key Advantage SimplicityHigh purity and yield
Key Disadvantage Impure product, residual toxinsAdditional purification step

Pathway 2: Reaction of N-Methylcarbamoyl Chloride with 2-Chloroacetohydrazide (Theoretical)

Based on general principles of organic synthesis for similar compounds, a plausible, theoretical protocol can be constructed. It is important to note that this theoretical pathway would require experimental validation and optimization.

Theoretical Experimental Protocol:
  • Synthesis of 2-Chloroacetohydrazide: This intermediate can be synthesized from the reaction of a chloroacetic acid ester (e.g., ethyl chloroacetate) with hydrazine hydrate.

  • Reaction with N-Methylcarbamoyl Chloride:

    • Dissolve 2-chloroacetohydrazide in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a non-nucleophilic base (e.g., triethylamine or pyridine) to act as a proton scavenger.

    • Cool the mixture to 0°C.

    • Slowly add a solution of N-methylcarbamoyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work-up would likely involve washing with dilute acid and base to remove unreacted starting materials and the base, followed by drying and concentration.

    • Purification would likely be necessary, potentially via recrystallization or column chromatography.

Visualizing the Theoretical Workflow:

G cluster_intermediate_synthesis Intermediate Synthesis cluster_main_reaction Main Reaction (Theoretical) cluster_workup_purification Work-up & Purification chloroacetic_ester Chloroacetic Acid Ester chloroacetohydrazide 2-Chloroacetohydrazide chloroacetic_ester->chloroacetohydrazide hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->chloroacetohydrazide reaction Reaction chloroacetohydrazide->reaction nmcc N-Methylcarbamoyl Chloride nmcc->reaction base Base (e.g., Triethylamine) base->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Recrystallization) workup->purification final_product n-Methylcarboxy-2- chloroacetamidrazone purification->final_product

Caption: Theoretical synthesis pathway for n-Methylcarboxy-2-chloroacetamidrazone via the carbamoyl chloride route.

Potential Advantages and Disadvantages of Pathway 2 (Theoretical):
AspectPotential AdvantagePotential Disadvantage
Reagents May avoid the use of highly toxic chloroacetonitrile.N-methylcarbamoyl chloride is moisture-sensitive and can be hazardous.
Byproducts May produce cleaner reaction profiles with fewer side products.The reaction may require careful control of temperature and stoichiometry to avoid side reactions.
Scalability Potentially scalable, but would require significant process development.Lack of a published, optimized protocol presents a significant hurdle for implementation.
Reproducibility Unknown without experimental validation.The moisture sensitivity of the carbamoyl chloride could introduce variability.

Performance Data and Comparison

As n-Methylcarboxy-2-chloroacetamidrazone is an intermediate, its "performance" is best judged by its purity and its suitability for use in the subsequent steps of the aprepitant synthesis. The improved Pathway 1 provides a product with 99.8% HPLC purity, which is generally considered excellent for a pharmaceutical intermediate.

Direct comparative experimental data between Pathway 1 and the theoretical Pathway 2 is not available in the public domain. Therefore, a direct comparison of yields, purities, and impurity profiles is not possible at this time.

Conclusion and Recommendations

Based on the available published literature, the improved condensation pathway (Pathway 1) is the most reliable and reproducible method for the synthesis of high-purity n-Methylcarboxy-2-chloroacetamidrazone. The inclusion of the acetone purification step is critical for removing impurities and ensuring the quality of the intermediate.

The carbamoyl chloride pathway (Pathway 2) remains a theoretical alternative. While it may offer potential advantages, such as avoiding the use of chloroacetonitrile, it requires significant experimental work to establish a viable and reproducible protocol.

For researchers and drug development professionals requiring a reliable source of n-Methylcarboxy-2-chloroacetamidrazone, the improved condensation pathway is the recommended and validated method. Further research into the carbamoyl chloride route could be a valuable endeavor to develop an alternative, and potentially improved, synthesis of this important aprepitant intermediate.

References

  • CN104557760A - Preparation method of aprepitant intermediate - Google P
  • CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google P
  • Chapter 10 Synthesis of aprepitant - ResearchGate. (URL: [Link])

  • The Chemistry Behind Aprepitant: A Comprehensive Look at its Synthesis and Properties. (URL: not available)
  • WO/2021/103327 PREPARATION METHOD FOR APREPITANT INTERMEDIATE IMPURITY - WIPO Patentscope. (URL: [Link])

  • CAS No : 155742-64-6 | Product Name : N-Methylcarbonyl-2-chloroacetamidrazone. (URL: [Link])

  • US4012436A - Carbamoyl chlorides - Google P
  • Research Article Facile and straightforward synthesis of Hydrazone derivatives - Semantic Scholar. (URL: [Link])

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (URL: [Link])

  • synthesis of n'-(chloroacetyl)naphtho[2,1-b]furan-2- carbohydrazide. (URL: not available)

Sources

Safety & Regulatory Compliance

Safety

n-Methylcarboxy-2-chloroacetamidrazone proper disposal procedures

As a Senior Application Scientist overseeing pharmaceutical intermediate workflows, establishing rigorous, self-validating safety and disposal protocols is as critical as the synthesis itself. n-Methylcarboxy-2-chloroace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing pharmaceutical intermediate workflows, establishing rigorous, self-validating safety and disposal protocols is as critical as the synthesis itself.

n-Methylcarboxy-2-chloroacetamidrazone (CAS 155742-64-6), also known systematically as methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate, is a highly functionalized, halogenated intermediate primarily utilized in the asymmetric synthesis of the NK-1 receptor antagonist Aprepitant[1]. Due to its reactive chloroacetamidrazone moiety and specific toxicological profile, its disposal requires strict adherence to hazardous waste regulations (e.g., RCRA in the US) to prevent environmental contamination and occupational exposure[2][3].

Here is the operational guide for the safe handling, segregation, and disposal of this compound.

Hazard Assessment & Causality

Before executing any disposal protocol, laboratory personnel must understand the causality behind the required safety measures. The compound's structural features dictate its hazard classifications and subsequent disposal requirements.

GHS Hazard ClassificationToxicological/Environmental CausalityOperational Disposal Requirement
H315 / H319 (Skin & Eye Irritation)The electrophilic nature of the chloroalkyl group can react with nucleophilic sites on biological tissues[4].Mandates the use of nitrile gloves, safety goggles, and lab coats during all waste consolidation steps[2].
H341 / H351 (Suspected Mutagen/Carcinogen)Hydrazine derivatives and alkylating agents (like chloroalkyls) have the potential to interact with DNA[4].Absolute prohibition of drain disposal. Requires zero-emission containment (sealed HDPE) and high-temperature incineration[2][5].
H413 (Chronic Aquatic Toxicity)The halogenated organic structure resists rapid biodegradation, leading to potential persistence in aquatic ecosystems[5].Waste must be isolated from all municipal water streams. Spills must be absorbed with inert materials, not washed away[2].

Step-by-Step Disposal Methodology

The following protocol outlines a self-validating system for managing n-Methylcarboxy-2-chloroacetamidrazone waste, ensuring compliance from the point of generation to final destruction.

Step 1: Point-of-Generation Segregation

  • Action: Isolate n-Methylcarboxy-2-chloroacetamidrazone waste from incompatible materials.

  • Scientific Rationale: The compound is incompatible with strong oxidizing agents[2]. Mixing it with oxidizers in a generic waste carboy can lead to exothermic reactions or the release of toxic gases (carbon oxides, hydrogen chloride, nitrogen oxides)[2].

  • Procedure: Designate a specific waste stream for "Halogenated Organic Waste." If the compound is in a solid state (e.g., contaminated filter paper, off-spec powder), dedicate a separate solid waste bin specifically for suspected mutagens/carcinogens.

Step 2: Containment and Spill Management

  • Action: Utilize appropriate primary and secondary containment.

  • Procedure: Place solid waste or absorbed spill material into high-density polyethylene (HDPE) containers. Do not reuse the original chemical packaging for other waste[2]. If a spill occurs, do not use water to flush it. Vacuum, sweep up, or absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand) and transfer it to the hazardous waste container[2].

Step 3: Regulatory Labeling and Accumulation

  • Action: Classify and label the waste according to local environmental protection guidelines (e.g., US EPA 40 CFR 261.3)[3].

  • Procedure: Affix a "Hazardous Waste" label immediately upon placing the first drop or gram of waste into the container. The label must explicitly state: Halogenated Organic Waste, Toxic, Suspected Carcinogen/Mutagen. Store the container in a designated Satellite Accumulation Area (SAA) that is well-ventilated, cool, and dry[2].

Step 4: Final Destruction via Licensed Contractor

  • Action: Transfer custody to a certified hazardous waste disposal facility.

  • Scientific Rationale: In-lab chemical neutralization of complex halogenated hydrazine derivatives is highly discouraged due to the risk of generating equally toxic byproducts. The only definitive, safe method for destroying this molecular framework is high-temperature incineration[2][6].

  • Procedure: Contract a licensed waste disposal company. Ensure the manifest accurately reflects the presence of halogenated compounds, as the incineration facility must utilize scrubbers to capture the hydrogen chloride (HCl) gas generated during thermal decomposition[2].

Waste Management Workflow

G Gen Waste Generation (Solid Powder / Solvent Matrix) Seg Segregation (Isolate from Strong Oxidizers) Gen->Seg Cont Containment (HDPE Drums / Inert Absorbents) Seg->Cont Label RCRA / GHS Labeling (Halogenated, Toxic, Mutagenic) Cont->Label Store Satellite Accumulation (Ventilated, Secondary Containment) Label->Store Disp Final Destruction (Licensed High-Temp Incineration) Store->Disp

Workflow for the segregation, containment, and disposal of halogenated pharmaceutical intermediates.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11435142, Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling n-Methylcarboxy-2-chloroacetamidrazone

Comprehensive Safety & Operational Guide: Handling n-Methylcarboxy-2-chloroacetamidrazone Handling n-Methylcarboxy-2-chloroacetamidrazone (also known as N-Methylcarbonyl-2-chloroacetamidrazone or (Z)-Methyl 2-(1-amino-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling n-Methylcarboxy-2-chloroacetamidrazone

Handling n-Methylcarboxy-2-chloroacetamidrazone (also known as N-Methylcarbonyl-2-chloroacetamidrazone or (Z)-Methyl 2-(1-amino-2-chloroethylidene)hydrazinecarboxylate, CAS: 155742-64-6) requires uncompromising safety protocols[1]. As a critical intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist Aprepitant[2][3], this compound presents unique toxicological risks derived from its chemical structure and synthetic origins. This guide provides drug development professionals with a self-validating, step-by-step operational and disposal framework.

Chemical Profile & Hazard Causality

To implement effective safety measures, we must first understand the molecular causality behind the hazards:

  • Alkylating Potential: The chloroalkyl moiety is a known reactive electrophile. Exposure can lead to protein and DNA alkylation, presenting severe sensitization and genotoxic risks[3].

  • Hydrazine-Core Toxicity: As a derivatized acetamidrazone[1], the hydrazine backbone poses inherent risks of hepatotoxicity and severe allergic dermatitis upon dermal contact.

  • Synthetic Precursor Carryover: The synthesis of this compound involves the condensation of highly toxic chloroacetonitrile with hydrazine methyl formate [3]. Crude or poorly purified batches frequently retain residual chloroacetonitrile, drastically increasing the inhalation toxicity and skin-permeation risks of the bulk powder[3].

  • Thermal Instability: The compound is a light yellow powder that decomposes at temperatures exceeding 125°C . Thermal decomposition releases highly toxic fumes, including hydrogen chloride (HCl) and nitrogen oxides (NOx)[4].

Personal Protective Equipment (PPE) Matrix

Because of the dual threat of fine particulate inhalation and chemical permeation (especially from residual chloroacetonitrile), standard laboratory PPE is insufficient.

PPE CategorySpecification & Scientific Rationale
Respiratory Protection PAPR (Powered Air-Purifying Respirator) fitted with P100/Organic Vapor combination cartridges. Rationale: Prevents inhalation of both the active amidrazone dust and volatile chloroacetonitrile impurities.
Hand Protection Double-Gloving System: Inner glove of Butyl Rubber (0.3mm+); Outer glove of Nitrile (8 mil+). Rationale: Nitrile provides mechanical strength against powder abrasion, while Butyl rubber is chemically required to block the permeation of nitrile-based impurities[3].
Eye & Face Protection Snug-fitting, unvented chemical safety goggles paired with a full-face shield . Rationale: The powder is a severe ocular irritant; the face shield prevents accidental mucosal exposure during powder transfer.
Body Protection Tyvek® or chemically resistant disposable coveralls over standard lab attire. Rationale: Prevents particulate accumulation on porous cotton lab coats, eliminating secondary exposure routes.

Standard Operating Procedure: Handling & Execution

Every protocol step is designed as a self-validating system to ensure containment and verify safety before proceeding to the next phase.

Step 1: Preparation and Environmental Isolation

  • Action: Conduct all handling within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated Ventilated Balance Enclosure (VBE) with HEPA and carbon filtration.

  • Validation: Verify inward face velocity (target: 80–100 fpm) using a digital anemometer before opening the chemical container. Do not proceed if the alarm sounds or flow is inadequate.

Step 2: Weighing and Aliquoting

  • Action: Use anti-static weigh boats and spatulas. Ground all equipment to prevent static discharge, which can aerosolize the fine yellow powder[3].

  • Validation: Observe the powder during transfer; it must not exhibit "flyaway" behavior. If static repulsion is observed, halt operations and introduce an ionizing bar to the enclosure.

Step 3: Closed-System Transfer

  • Action: Transfer the weighed solid into a reaction vessel equipped with a secure septum. Seal the vessel completely before removing it from the VBE.

  • Validation: Wipe the exterior of the sealed vessel with a damp solvent rag (e.g., isopropyl alcohol) to ensure zero exterior particulate contamination before transport to the primary fume hood.

Step 4: Reaction Execution

  • Action: Introduce solvents (e.g., dimethylsulfoxide or methanol) via syringe through the septum[2]. Maintain reaction temperatures strictly below 100°C to prevent approaching the >125°C decomposition threshold[4].

  • Validation: Continuous internal temperature monitoring via a submerged thermocouple is mandatory. Set an audible alarm to trigger if the internal temperature exceeds 95°C.

G Start Material Retrieval (Cold Storage) PPE Don Advanced PPE (PAPR, Double Gloves) Start->PPE Weighing Weighing & Aliquoting (Ventilated Enclosure) PPE->Weighing Transfer Closed-System Transfer (Sealed Vessel) Weighing->Transfer Reaction Reaction Execution (Temp < 100°C) Transfer->Reaction Disposal Waste Segregation (Halogenated Organics) Reaction->Disposal

Fig 1: Operational workflow for safe handling of N-Methylcarboxy-2-chloroacetamidrazone.

Emergency Response & Spill Management

  • Dry Powder Spill: Do NOT sweep, as this will aerosolize the toxic dust. Gently cover the spill with damp, absorbent pads (moistened with water or a mild alkaline solution to suppress dust and neutralize residual acids). Carefully scoop the pads into a hazardous waste bag using a non-sparking tool.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Due to the alkylating nature of the chloro-group, seek immediate occupational medical evaluation even if no visible chemical burn is present.

Disposal Plan

  • Classification: Must be strictly categorized as Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids, bases, or oxidizing agents. Mixing can trigger exothermic decomposition and the rapid release of toxic nitrogen oxides[4].

  • Destruction Method: High-temperature thermal destruction (incineration) is the only approved disposal method. Ensure the waste manifest clearly states the presence of "chlorinated amidrazone derivatives" to alert the disposal facility of potential HCl gas generation during incineration.

References

  • ChemBK. "2-(2-Chloro-1-iminoethyl)hydrazinecarboxylic Acid Methyl Ester" Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.